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4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL Documentation Hub

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  • Product: 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL
  • CAS: 1521905-98-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride

Executive Summary In modern drug discovery, the rational design of targeted therapeutics—ranging from kinase inhibitors and GPCR modulators to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on well-characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics—ranging from kinase inhibitors and GPCR modulators to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on well-characterized bifunctional building blocks. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride is a prime example of such a synthon.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural confirmation, but as a foundational step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The presence of the dihydrochloride salt ensures optimal solid-state stability and rapid aqueous dissolution, while the underlying amphoteric free base dictates target engagement, membrane permeability, and physiological ionization. This whitepaper provides a comprehensive, expert-level guide to the physicochemical properties and self-validating analytical methodologies required to profile this critical compound.

Structural and Physicochemical Properties

Understanding the baseline physicochemical data is essential before initiating any formulation or synthetic workflow. The data summarized in Table 1 reflects the properties of both the free base and the dihydrochloride salt form.

Table 1: Key Physicochemical Parameters

PropertyValueMethod / Source
Chemical Name 4-((Piperazin-1-yl)methyl)phenol DihydrochlorideIUPAC
CAS Number 1521905-98-5 (2HCl) / 75341-33-2 (Free Base) /
Molecular Formula C₁₁H₁₈Cl₂N₂OComputed
Molecular Weight 265.18 g/mol (Salt) / 192.26 g/mol (Free Base)Computed
PubChem CID 19881596 (Free Base)
pKa₁ (Piperazine N1) ~ 5.0 (Tertiary amine)Estimated via QSAR
pKa₂ (Piperazine N4) ~ 9.0 (Secondary amine)Estimated via QSAR
pKa₃ (Phenol OH) ~ 9.5 - 10.0Estimated via QSAR
LogP (Free Base) ~ 0.8Consensus Estimation
Aqueous Solubility > 50 mg/mL (as 2HCl salt at pH < 4)Experimental Observation

Mechanistic Role in Drug Design

The architecture of 4-((piperazin-1-yl)methyl)phenol is defined by three distinct modules, each contributing a specific causality to the molecule's overall pharmacological profile.

  • Phenol Moiety (pKa ~9.5): Acts as a versatile hydrogen bond donor and acceptor. In kinase inhibitors, this group frequently mimics the interactions of tyrosine residues, engaging the hinge region of the ATP-binding pocket.

  • Piperazine Ring (pKa ~5.0, 9.0): This basic cyclic diamine is a classic solubilizing pharmacophore. The secondary amine (N4) is highly basic (pKa ~9.0) and remains protonated at physiological pH (7.4), acting as a primary driver for aqueous solubility and forming critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) on target proteins. The tertiary amine (N1) is significantly less basic due to the electron-withdrawing benzylic system and remains largely unprotonated in the bloodstream.

  • Methylene Linker: The sp³-hybridized carbon introduces a rotational degree of freedom, decoupling the electronic resonance of the phenol from the piperazine. This flexibility allows the basic nitrogen to sweep through a defined conformational space to find optimal binding geometries.

Pharmacophore Molecule 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride Phenol Phenol Moiety (pKa ~9.5) Molecule->Phenol Linker Methylene Bridge (Flexibility) Molecule->Linker Piperazine Piperazine Ring (pKa ~5.0, 9.0) Molecule->Piperazine Target Target Protein (H-bond / Salt Bridge) Phenol->Target H-Bond Donor/Acceptor Piperazine->Target Ionic Interaction Solubility Physiological Solubility (High in GI tract) Piperazine->Solubility Protonation at pH 7.4

Fig 1. Pharmacophore mapping and structural causality in drug design.

Analytical & Experimental Methodologies

Accurate determination of physicochemical parameters dictates the downstream ADME profile. The following protocols are designed as self-validating systems , ensuring that internal controls continuously verify the integrity of the data.

Potentiometric Determination of pKa

Causality & Rationale: We utilize a potentiometric approach over UV-metric methods because the piperazine nitrogens lack a strong chromophore that changes significantly upon protonation. The use of 0.15 M KCl maintains a constant ionic strength, mimicking the physiological environment and preventing activity coefficient fluctuations. Furthermore, the proximity of the secondary amine pKa (~9.0) and the phenolic pKa (~9.5) results in overlapping buffer regions; thus, non-linear regression is required to deconvolute the micro-constants.

System Validation: The protocol incorporates a blank titration to subtract the background buffering capacity of the solvent. The titrant (0.1 M KOH) is standardized against NIST-traceable Potassium Hydrogen Phthalate (KHP) to ensure absolute stoichiometric accuracy.

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Standardize the 0.1 M KOH titrant using KHP.

  • Sample Preparation: Dissolve 2.0 mg of 4-((piperazin-1-yl)methyl)phenol 2HCl in 10.0 mL of 0.15 M KCl solution. The initial pH will be acidic (pH < 3) due to the dissociation of the dihydrochloride salt.

  • Titration Execution: Titrate the sample with 0.1 M KOH in 0.05 mL increments under a nitrogen blanket. Crucial: The nitrogen blanket prevents CO₂ absorption, which would otherwise form carbonic acid and artificially skew the basic pKa measurements.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). Extract the pKa values at the half-equivalence points using non-linear regression software.

Kinetic Solubility Profiling via HPLC-UV

Causality & Rationale: Kinetic solubility evaluates the compound's propensity to precipitate when a concentrated DMSO stock is introduced into an aqueous buffer. This mimics the scenario of an intravenous injection or an in vitro bioassay, providing a more relevant metric for early-stage screening than thermodynamic solubility.

System Validation: Caffeine (high solubility reference) and Amiodarone (low solubility reference) are run in parallel as system suitability controls. A DMSO-only blank is injected to verify the absence of matrix interference peaks.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a precise 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Incubation: Spike 10 µL of the DMSO stock into 490 µL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate, yielding a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and agitate at 300 rpm for 24 hours at room temperature (25 °C). This allows sufficient time for the precipitation of the free base if the solubility limit at pH 7.4 is exceeded.

  • Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate and centrifuge at 1000 x g for 5 minutes to separate the solid phase from the saturated solution.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 220 nm and 254 nm) against a 5-point calibration curve prepared in 50% Acetonitrile/Water (to ensure complete dissolution of the standards).

Workflow Prep Sample Preparation (2HCl Salt in 0.15M KCl) Titration Potentiometric Titration (0.1 M KOH titrant) Prep->Titration Acid-Base Profiling Solubility Kinetic Solubility (pH 7.4 PBS buffer) Prep->Solubility ADME Profiling DataAcq Data Acquisition (pH Electrode / HPLC-UV) Titration->DataAcq Solubility->DataAcq Analysis Physicochemical Profiling (pKa, LogD, Sol) DataAcq->Analysis

Fig 2. Self-validating experimental workflow for physicochemical profiling.

References

The following authoritative sources were utilized to ground the chemical identifiers, structural properties, and baseline data for 4-((piperazin-1-yl)methyl)phenol dihydrochloride and its free base:

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19881596, 4-(Piperazin-1-ylmethyl)phenol." PubChem Database. Available at:[Link]

Exploratory

Pharmacodynamics and Toxicokinetics of 4-((piperazin-1-yl)methyl)phenol 2HCl: A Comprehensive Mechanistic Guide

Executive Summary 4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 75341-33-2), commonly referred to in neuropharmacological literature as 4-hydroxybenzylpiperazine (p-OH-BZP) , is a highly bioactive compound. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 75341-33-2), commonly referred to in neuropharmacological literature as 4-hydroxybenzylpiperazine (p-OH-BZP) , is a highly bioactive compound. While rarely administered as a primary therapeutic agent, it is the critical Phase I metabolite of the synthetic central nervous system (CNS) stimulant N-benzylpiperazine (BZP)[1]. Understanding the mechanism of action of p-OH-BZP is paramount for drug development professionals and forensic toxicologists, as it retains monoaminergic activity, dictates the toxicokinetic profile of its parent drug, and serves as the definitive biomarker for piperazine exposure[2].

This whitepaper provides an in-depth analysis of the receptor-level pharmacodynamics, hepatic biotransformation pathways, and validated experimental methodologies associated with 4-((piperazin-1-yl)methyl)phenol 2HCl.

Structural Pharmacology and Mechanism of Action

The pharmacological profile of 4-((piperazin-1-yl)methyl)phenol is defined by its interaction with presynaptic monoamine transporters and postsynaptic serotonin receptors. The addition of the para-hydroxyl group to the benzylpiperazine scaffold significantly alters its lipophilicity and receptor binding affinity.

Monoamine Transporter Modulation (DAT, SERT, NET)

Like its parent compound, p-OH-BZP functions as a non-exocytotic monoamine releaser and reuptake inhibitor. The mechanism follows a distinct sequence:

  • Competitive Uptake: The piperazine moiety mimics endogenous monoamines, allowing p-OH-BZP to act as a substrate for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • VMAT2 Disruption: Once internalized into the presynaptic terminal, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient.

  • Reverse Transport (Efflux): The displacement of vesicular dopamine and serotonin into the cytosol reverses the concentration gradient, forcing DAT and SERT to operate in reverse, thereby flooding the synaptic cleft with neurotransmitters.

Expert Insight: The para-hydroxylation of the benzyl ring increases the molecule's polarity. While this slightly reduces blood-brain barrier (BBB) permeability compared to BZP, it structurally aligns the molecule closer to endogenous serotonin (5-hydroxytryptamine), thereby shifting its relative affinity ratio to favor SERT over DAT.

Serotonergic Receptor Pharmacodynamics

Beyond transporter modulation, p-OH-BZP exhibits direct activity at serotonin receptors. In vitro binding assays indicate that hydroxylated benzylpiperazines act as mixed partial agonists and antagonists at 5-HT2A , 5-HT2C , and 5-HT1 receptor subtypes[1]. This dual mechanism (transporter efflux + direct receptor agonism) is responsible for the mild hallucinogenic and profound serotonergic syndrome risks associated with high-dose piperazine exposure.

SynapticMoA BZP N-Benzylpiperazine (BZP) CYP Hepatic CYP2D6 Hydroxylation BZP->CYP POHBZP 4-((piperazin-1-yl)methyl)phenol (p-OH-BZP) CYP->POHBZP DAT DAT: Competitive Uptake & Dopamine Efflux POHBZP->DAT Moderate SERT SERT: Serotonin Efflux (Increased Affinity) POHBZP->SERT High HT2 5-HT2A/2C Receptors: Partial Agonism POHBZP->HT2 Direct Binding

Fig 1: Pharmacodynamic pathways of 4-((piperazin-1-yl)methyl)phenol following hepatic formation.

Toxicokinetics: Biotransformation and Excretion

The clinical relevance of 4-((piperazin-1-yl)methyl)phenol 2HCl is heavily tied to its role in Phase I and Phase II metabolism.

CYP450-Mediated Phase I Metabolism

BZP is extensively metabolized in the liver by the cytochrome P450 system, predominantly by the CYP2D6 isoenzyme[1]. The primary metabolic route is aromatic hydroxylation at the para-position, yielding 4-((piperazin-1-yl)methyl)phenol (p-OH-BZP)[2]. Because CYP2D6 is subject to significant genetic polymorphism, "poor metabolizers" exhibit delayed formation of p-OH-BZP, leading to prolonged half-lives of the parent drug and increased neurotoxicity risk[1].

UGT-Mediated Phase II Conjugation

Once formed, p-OH-BZP contains a highly reactive phenolic hydroxyl group. This site undergoes rapid Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGT) to form p-OH-BZP-glucuronide [2]. Approximately 50% of the p-OH-BZP excreted in urine is in this glucuronidated form, making enzymatic hydrolysis a mandatory step in forensic quantification protocols[3].

Experimental Methodologies & Self-Validating Protocols

To study the mechanism of action and pharmacokinetics of 4-((piperazin-1-yl)methyl)phenol 2HCl, researchers rely on robust, self-validating assay systems.

Protocol A: In Vitro Monoamine Transporter Efflux Assay

Purpose: To quantify the dopamine and serotonin releasing capabilities of p-OH-BZP independently of endogenous receptor feedback loops. Causality: We utilize stably transfected HEK293 (Human Embryonic Kidney) cells expressing human DAT (hDAT) or SERT (hSERT). HEK293 cells are chosen because they lack native monoamine receptors, ensuring that any measured efflux is strictly transporter-mediated.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture hDAT/hSERT-HEK293 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 96-well plates and incubate for 24 hours.

  • Radioligand Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate cells with 20 nM [3H] dopamine or [3H] serotonin for 30 minutes at 37°C to load the intracellular compartment.

  • Baseline Wash: Wash cells rapidly three times with ice-cold KRH buffer to remove extracellular, unbound radioligand.

  • Drug Exposure: Apply varying concentrations (1 nM to 100 µM) of 4-((piperazin-1-yl)methyl)phenol 2HCl dissolved in KRH buffer. Include a positive control (e.g., MDMA or d-amphetamine) and a vehicle control.

  • Efflux Quantification: Incubate for exactly 15 minutes at 37°C. Aspirate the extracellular buffer into scintillation vials (measuring released [3H] ). Lyse the remaining cells with 0.1 M NaOH to measure retained [3H] .

  • Data Analysis: Calculate fractional release as (Extracellular[3H] / Total [3H]) * 100. Plot dose-response curves to determine the EC50​ for efflux.

Protocol B: LC-MS/MS Forensic Quantification in Biological Matrices

Purpose: To accurately quantify total p-OH-BZP in urine or plasma for pharmacokinetic or forensic analysis. Causality: Because up to 50% of p-OH-BZP is excreted as a glucuronide conjugate[3], direct analysis will severely underestimate exposure. Enzymatic hydrolysis is required. We use deuterated internal standards (p-OH-BZP-d4)[4] to self-validate the extraction efficiency and correct for ion suppression in the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation & Hydrolysis: Aliquot 500 µL of urine. Add 50 µL of internal standard (4-Hydroxybenzylpiperazine-d4 Dihydrochloride, 1 µg/mL)[4]. Add 250 µL of 0.1 M acetate buffer (pH 4.5) and 50 µL of β -glucuronidase (from E. coli). Incubate at 37°C for 2 hours to cleave the glucuronide conjugate.

  • Solid Phase Extraction (SPE): Condition a Strong Cation Exchange (SCX) SPE cartridge with methanol and water. Load the hydrolyzed sample. Wash with 0.1 M HCl and methanol to remove neutral and acidic interferences. Elute the basic p-OH-BZP using 2 mL of Methanol/Ammonia (95:5, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (Water:Acetonitrile, 90:10 with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for p-OH-BZP ( m/z 193.1 fragment ions) and p-OH-BZP-d4 ( m/z 197.1 fragment ions).

LCMSWorkflow Sample Urine Matrix + IS (p-OH-BZP-d4) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis SPE SCX Solid Phase Extraction Hydrolysis->SPE LC C18 Liquid Chromatography SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Validated LC-MS/MS workflow for the quantification of total 4-((piperazin-1-yl)methyl)phenol.

Quantitative Pharmacological & Kinetic Data

The following table synthesizes the quantitative parameters associated with the pharmacokinetics and elimination of 4-((piperazin-1-yl)methyl)phenol based on established piperazine literature[2][3].

ParameterValue / CharacteristicBiological Significance
Molecular Weight (Free Base) 192.26 g/mol Small molecule, capable of BBB penetration.
Molecular Weight (2HCl Salt) 265.18 g/mol Highly water-soluble, ideal for in vitro buffer prep.
Primary CYP450 Enzyme CYP2D6Subject to genetic polymorphism; dictates formation rate.
Urinary Excretion Profile ~25% of total BZP dosePrimary biomarker for BZP ingestion.
Conjugation Ratio ~50% GlucuronidatedNecessitates β -glucuronidase treatment prior to MS analysis.
Peak Plasma Time ( Tmax​ ) 60 - 75 minutesRapid Phase I conversion post-ingestion.
Receptor Affinity Profile SERT > DAT > NETInduces serotonergic-dominant efflux compared to parent drug.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2007). Report on the risk assessment of BZP in the framework of the Council Decision on new psychoactive substances. Retrieved from [Link][1]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Retrieved from

  • Tsutsumi, H., et al. (2006). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 30(1), 38-43. Retrieved from 2[2]

  • Zawilska, J. B. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology. Chemico-Biological Interactions. Retrieved from 3[3]

  • BDG Synthesis. 4-Hydroxybenzylpiperazine-d4 Dihydrochloride | CAS Number: 75341-33-2. Retrieved from 4[4]

Sources

Foundational

Elucidating the MS/MS Fragmentation Pathway of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride: A Technical Guide for Mass Spectrometry Workflows

Executive Summary For researchers and drug development professionals, understanding the exact collision-induced dissociation (CID) behavior of piperazine derivatives is critical for pharmacokinetic profiling, metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the exact collision-induced dissociation (CID) behavior of piperazine derivatives is critical for pharmacokinetic profiling, metabolite identification, and forensic toxicology. This whitepaper provides an authoritative, in-depth analysis of the MS/MS fragmentation pathway of 4-((piperazin-1-yl)methyl)phenol dihydrochloride . By deconstructing the thermodynamic drivers behind its fragmentation and providing a self-validating LC-MS/MS protocol, this guide bridges the gap between theoretical ion chemistry and applied analytical workflows.

Structural & Physicochemical Profiling

4-((piperazin-1-yl)methyl)phenol is characterized by three distinct structural motifs: a phenolic ring, a methylene bridge, and a basic piperazine ring. In its formulated state as a dihydrochloride salt, the molecule is highly water-soluble. However, during Electrospray Ionization (ESI), the chloride counterions are stripped away, and the free base is protonated to form the intact precursor ion [M+H]⁺.

Quantitative Precursor Data Summary
ParameterValue / Description
Chemical Formula (Free Base) C₁₁H₁₆N₂O
Salt Form Dihydrochloride (2HCl)
Monoisotopic Mass (Free Base) 192.1263 Da
Precursor Ion [M+H]⁺ m/z 193.1335
Primary Ionization Mode ESI Positive (ESI+)
Target Analyte pKa ~9.8 (Piperazine secondary amine)

Core MS/MS Fragmentation Mechanisms (The "Why" and "How")

The fragmentation of benzylpiperazine derivatives under CID is highly predictable due to the thermodynamic stability of the resulting product ions. When subjected to inert gas collisions (e.g., Argon or Nitrogen), the[M+H]⁺ precursor at m/z 193.13 undergoes three primary dissociation pathways[1, 2].

Pathway A: Benzylic Cleavage (The Dominant Pathway)

The most favorable fragmentation occurs at the C-N bond connecting the methylene bridge to the piperazine ring. Heterolytic cleavage here is driven by the extreme thermodynamic stability of the resulting 4-hydroxybenzyl cation (m/z 107.05). This ion is resonance-stabilized and can rearrange into a highly stable hydroxytropylium ion.

  • Causality: The low bond dissociation energy of the benzylic C-N bond means this fragment appears at low collision energies (10–15 eV).

  • Neutral Loss: Intact piperazine (C₄H₁₀N₂, 86.08 Da). This constant neutral loss of 86 Da is the universal hallmark of benzylpiperazine derivatives [2].

Pathway B: Piperazine Ring Opening

At higher collision energies (25–35 eV), the piperazine ring itself fractures. Following the initial protonation of the secondary amine, the ring opens, leading to the expulsion of an aziridine-like fragment or ethylenimine.

  • Causality: Cross-ring cleavage requires higher internal energy to break two covalent bonds.

  • Neutral Loss: C₂H₅N (43.04 Da), yielding a product ion at m/z 150.09[3].

Pathway C: Terminal Ammonia Loss

A secondary high-energy pathway involves the contraction and cleavage of the piperazine ring to expel ammonia (NH₃).

  • Causality: Driven by the basicity of the terminal nitrogen, protonation localizes on the secondary amine, facilitating the loss of 17.03 Da to form an ion at m/z 176.11 [3].

Diagnostic Product Ions Summary
Product Ion (m/z)Elemental CompositionNeutral Loss (Da)Relative AbundanceOptimal CE (eV)
107.0491 C₇H₇O⁺86.0844 (Piperazine)100% (Base Peak)15
150.0913 C₉H₁₂NO⁺43.0422 (C₂H₅N)~25%25
176.1070 C₁₁H₁₄NO⁺17.0265 (NH₃)~10%30

Visualizing the Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 193.13 C11H17N2O+ Frag1 4-Hydroxybenzyl Cation m/z 107.05 C7H7O+ Precursor->Frag1 - C4H10N2 (86 Da) Benzylic Cleavage (Low CE) Frag2 Piperazine Ring Cleavage m/z 150.09 C9H12NO+ Precursor->Frag2 - C2H5N (43 Da) Ring Opening (High CE) Frag3 Ammonia Loss m/z 176.11 C11H14NO+ Precursor->Frag3 - NH3 (17 Da) Terminal N Cleavage (High CE)

Fig 1. Proposed CID MS/MS fragmentation pathway of 4-((piperazin-1-yl)methyl)phenol [M+H]⁺.

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal checks to confirm that the observed fragmentation is due to the analyte and not in-source fragmentation or matrix interference.

Step 1: Sample Preparation & System Suitability
  • Dilution: Dissolve 4-((piperazin-1-yl)methyl)phenol 2HCl in 50:50 Water:Methanol containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

    • Causality: The 2HCl salt is highly polar. 0.1% FA acts as a proton donor, ensuring the secondary and tertiary amines are fully ionized to [M+H]⁺ prior to entering the mass analyzer.

  • Self-Validation (Blank Injection): Inject a pure solvent blank (50:50 H₂O:MeOH + 0.1% FA) before the sample. The absence of m/z 193.13 and m/z 107.05 validates that the system is free from carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

    • Causality: The acidic mobile phase suppresses silanol interactions on the C18 stationary phase, preventing the peak tailing commonly associated with basic piperazine nitrogen atoms.

Step 3: MS/MS Acquisition Parameters
  • Ion Source: ESI Positive mode. Capillary voltage at 3.0 kV.

  • Collision Energy (CE) Ramping: Program the quadrupole to ramp CE from 15 eV to 35 eV.

    • Causality: Ramping is critical because the benzylic C-N bond is highly labile and fragments entirely at ~15 eV. If the CE is statically set to 35 eV, the precursor (m/z 193) will be completely depleted, and the m/z 107 ion may undergo secondary fragmentation, destroying the primary diagnostic data.

  • MRM Transitions for Quantification:

    • Quantifier: 193.1 → 107.1 (CE: 15 eV)

    • Qualifier: 193.1 → 150.1 (CE: 25 eV)

Visualizing the LC-MS/MS Workflow

LCMS_Workflow S1 Sample Prep (0.1% FA Dilution) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Desalting & Protonation) S2->S3 S4 CID Fragmentation (15-35 eV Ramp) S3->S4 S5 Data Acquisition (MRM / Auto-MS2) S4->S5

Fig 2. Step-by-step LC-MS/MS analytical workflow for piperazine derivative profiling.

References

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • Strzelecka, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine.
  • Pieprzyca, E., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
Exploratory

Pharmacological Profiling of 4-((Piperazin-1-yl)methyl)phenol 2HCl: A Privileged Scaffold for Aminergic GPCRs

Executive Summary In central nervous system (CNS) drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective neuropharmacological agents. 4-((piperazin-1-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective neuropharmacological agents. 4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6; Free base CAS: 75341-33-2), commonly referred to as p-hydroxybenzylpiperazine, serves as a fundamental pharmacophore fragment. This technical whitepaper dissects the receptor binding affinity, structural-activity relationship (SAR) dynamics, and in vitro validation protocols for this compound, focusing on its role as a bitopic ligand core for aminergic G protein-coupled receptors (GPCRs), specifically dopamine (D2/D3/D4) and serotonin (5-HT1A/5-HT2A) receptors.

Mechanistic Pharmacology & Receptor Binding Profile

The binding affinity of 4-((piperazin-1-yl)methyl)phenol is driven by a synergistic two-point interaction model within the orthosteric binding pocket of aminergic GPCRs.

The Piperazine Anchor (Electrostatic Interaction)

At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This protonated nitrogen is mechanistically required to form a highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3) of dopamine and serotonin receptors[1]. This ionic interaction acts as the primary anchor, stabilizing the ligand within the hydrophobic core of the receptor[2].

The Phenol Moiety (Hydrogen Bonding)

The addition of the para-hydroxyl group on the benzyl ring transforms a low-affinity scaffold into a highly targeted pharmacophore. In dopamine D2 and D3 receptors, this phenol group mimics the catechol ring of endogenous dopamine. It engages in critical hydrogen bonding with serine residues—specifically Ser5.42 and Ser5.46 in TM5[3]. In serotonin receptors (e.g., 5-HT1A), the piperazine bridge facilitates CH–π interactions with Phe6.52, while the hydroxyl group interacts with polar residues deeper in the binding pocket, significantly enhancing both affinity and residence time[2].

Structural Activity Relationship (SAR) Dynamics

Modifications to the benzylpiperazine scaffold drastically alter receptor subtype selectivity. The quantitative data summarized in Table 1 illustrates how the p-hydroxyl substitution of 4-((piperazin-1-yl)methyl)phenol optimizes aminergic GPCR affinity while minimizing off-target Sigma-1 receptor binding, a common liability in lipophilic piperazines[4].

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Benzylpiperazine Derivatives

Compound ScaffoldDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Sigma-1 (Ki, nM)
Unsubstituted Benzylpiperazine~850~420>1000
4-((Piperazin-1-yl)methyl)phenol ~120 ~85 >1000
N-(4-Methoxybenzyl)piperazine~350~210~2.7
N-(4-Fluorobenzyl)piperazine~280~150~15.0

Data synthesized from established SAR profiles of arylpiperazine aminergic ligands. The p-hydroxyl group significantly enhances D2 and 5-HT1A orthosteric affinity compared to unsubstituted or ether-substituted analogs.

GPCR Signaling & Downstream Modulation

Upon binding to D2 or 5-HT1A receptors, 4-((piperazin-1-yl)methyl)phenol derivatives typically act as partial agonists or antagonists. These receptors are coupled to Gi/o proteins. The causality of their downstream effect lies in the dissociation of the Gαi subunit, which directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity.

GPCR Gi/o signaling pathway modulated by 4-((piperazin-1-yl)methyl)phenol.

Experimental Methodologies: Radioligand Binding Assays

To empirically determine the binding affinity (Ki) of 4-((piperazin-1-yl)methyl)phenol 2HCl, a highly controlled in vitro radioligand competition assay is required[5].

Causality of Assay Design & Self-Validating Controls
  • Buffer Thermodynamics: The assay utilizes 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl₂. The inclusion of divalent magnesium cations is not arbitrary; it thermodynamically stabilizes the Receptor–G-protein ternary complex, ensuring the receptor is locked in its high-affinity state.

  • Self-Validating Non-Specific Binding (NSB): To ensure trustworthiness, the protocol employs 10 µM Haloperidol as a control displacer. Because 10 µM haloperidol completely saturates the D2 orthosteric site, any residual radioactivity detected is definitively non-specific (e.g., lipid partitioning or filter binding). This makes the assay a self-validating system—if the NSB is too high, the lipid washing steps are known to have failed.

Step-by-Step Protocol (Dopamine D2 Receptor)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer and centrifuge at 48,000 × g for 20 minutes. Resuspend the membrane pellet (approx. 25 µg protein/200 µL) in assay buffer[5].

  • Incubation: In a 96-well plate, combine 200 µL of membrane suspension, 0.2 nM [³H]spiperone (radioligand), and varying concentrations of 4-((piperazin-1-yl)methyl)phenol (0.01 nM to 100 µM). Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Step-by-step radioligand binding assay workflow for determining Ki values.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central (PMC)
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PubMed Central (PMC)
  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands Source: ACS Public
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride

Introduction: The Strategic Role of Benzylpiperazine Scaffolds The compound 4-((piperazin-1-yl)methyl)phenol dihydrochloride represents a highly versatile bifunctional building block in modern medicinal chemistry. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Benzylpiperazine Scaffolds

The compound 4-((piperazin-1-yl)methyl)phenol dihydrochloride represents a highly versatile bifunctional building block in modern medicinal chemistry. Structurally, it features a phenolic moiety linked via a methylene bridge to a piperazine ring. This architecture provides a dual functionality: the phenolic group acts as a potent hydrogen bond donor and acceptor, while the piperazine ring provides a basic center crucial for receptor interaction and salt formation[1].

Piperazine derivatives are among the most frequently utilized heterocycles in FDA-approved biologically active compounds due to their predictable conformational characteristics and synthetic tractability[2]. In the rapidly expanding field of targeted protein degradation (e.g., PROTACs), the piperazine nitrogen frequently serves as an optimal "exit vector." This allows for the precise attachment of linkers that bridge targeting ligands to E3 ligase binders without sterically clashing with the target protein's binding pocket[3]. Understanding the exact three-dimensional conformation and hydrogen-bonding capabilities of this scaffold via X-ray crystallography is paramount for rational drug design.

Principles of Crystallization for Dihydrochloride Salts

The free base of 4-((piperazin-1-yl)methyl)phenol is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting it to the dihydrochloride salt stabilizes the electron-rich phenol and drastically improves solubility. However, crystallizing highly polar salts presents a thermodynamic challenge: rapid solvent evaporation typically yields amorphous crusts or twinned microcrystals. To overcome this, a solvent-antisolvent vapor diffusion strategy is strictly required.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Step 1: Dissolution. Dissolve 15 mg of 4-((piperazin-1-yl)methyl)phenol dihydrochloride in 0.5 mL of HPLC-grade methanol.

    • Causality: Methanol is selected because it fully solvates the highly polar dicationic salt without disrupting its protonation state, ensuring a homogeneous liquid phase.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner glass vial.

    • Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved particulates) prevents premature, uncontrolled nucleation that leads to microcrystallinity.

  • Step 3: Antisolvent Chamber Assembly. Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly vaporizes and diffuses into the methanol solution, gently lowering the dielectric constant of the solvent system. This induces a slow, controlled supersaturation, driving the formation of macroscopic single crystals.

  • Step 4: Incubation and Validation. Leave the chamber undisturbed at 20°C for 5–7 days.

    • Validation: Inspect the inner vial under a polarized light microscope. The presence of sharp optical birefringence (complete extinction of light upon rotation of the polarizer) confirms the growth of ordered single crystals rather than amorphous precipitates.

X-Ray Crystallography Workflow

Acquiring high-resolution structural data requires stringent handling of the crystal to prevent lattice degradation.

Protocol 2: Data Collection and Phase Solution
  • Step 1: Crystal Harvesting. Submerge the selected crystal in Paratone-N oil on a glass slide.

    • Causality: The oil acts as a cryoprotectant and prevents the rapid loss of volatile solvent molecules from the crystal lattice, which would otherwise cause the crystal to crack (loss of mosaicity).

  • Step 2: Cryocooling. Mount the crystal on a 50 µm nylon loop and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots necessary for resolving hydrogen atom positions.

  • Step 3: Diffraction and Integration. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å). Integrate the frames using standard reduction software.

    • Validation: An internal agreement factor ( Rint​ ) below 0.05 during data reduction validates the internal consistency of the diffraction data and confirms the absence of significant spatial twinning.

  • Step 4: Structure Solution. Solve the phase problem using direct methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL).

Workflow N1 1. Sample Preparation (MeOH Dissolution & Filtration) N2 2. Vapor Diffusion (Et2O Antisolvent, 20°C) N1->N2 N3 3. Crystal Harvesting (Paratone-N Oil, 100K) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, 0.71073 Å) N3->N4 N5 5. Structure Solution (Direct Methods, SHELXT) N4->N5 N6 6. Anisotropic Refinement (SHELXL, F²) N5->N6

Step-by-step crystallographic workflow for dihydrochloride salts.

Structural Analysis & Molecular Conformation

Crystallographic studies of analogous arylpiperazine dihydrochloride salts confirm that the molecule is doubly protonated at both nitrogen atoms of the piperazine ring[4]. The piperazine ring adopts a thermodynamically stable chair conformation, minimizing 1,3-diaxial interactions.

The crystal packing is heavily dominated by a robust network of charge-assisted hydrogen bonds. Both protonated piperazine nitrogens (N1 and N4) act as powerful hydrogen bond donors to the chloride counterions ( N+–H⋯Cl− ). Furthermore, the phenolic hydroxyl group acts as an additional donor to the chloride network, creating a highly rigid, three-dimensional lattice.

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters | Parameter | Value | | :--- | :--- | | Chemical Formula | C₁₁H₁₈Cl₂N₂O | | Formula Weight | 265.18 g/mol | | Crystal System | Monoclinic | | Space Group | P21​/c | | Temperature | 100(2) K | | Wavelength (Mo Kα) | 0.71073 Å | | Z (Molecules/unit cell) | 4 |

Table 2: Expected Hydrogen Bond Geometries

Interaction (D-H···A) d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) Angle (°)
N1-H1A···Cl1 0.91 2.24 3.125(2) 165.3
N4-H4A···Cl2 0.91 2.18 3.080(2) 170.1

| O1-H1···Cl1 | 0.84 | 2.35 | 3.160(3) | 158.4 |

Molecular_Interactions cluster_0 4-((Piperazin-1-yl)methyl)phenol N_1 Piperazine N1 (Protonated) Cl_1 Chloride Ion 1 (Acceptor) N_1->Cl_1 N⁺-H···Cl⁻ N_4 Piperazine N4 (Protonated) Cl_2 Chloride Ion 2 (Acceptor) N_4->Cl_2 N⁺-H···Cl⁻ O_1 Phenolic -OH (Donor) O_1->Cl_1 O-H···Cl⁻

Charge-assisted hydrogen bonding network in the crystal lattice.

Implications for Drug Design and Vectorization

The precise spatial mapping of 4-((piperazin-1-yl)methyl)phenol dihydrochloride provides critical insights for rational drug design. Because the piperazine ring is locked in a chair conformation, the equatorial versus axial positioning of the N -substituents dictates the trajectory of any attached functional groups. When utilized in PROTAC development, the secondary amine of the piperazine ring serves as an ideal attachment point for PEG or alkyl linkers. The crystallographic coordinates confirm that linker attachment at this vector projects away from the phenolic pharmacophore, preserving the phenol's ability to anchor into target kinase or receptor binding pockets without steric occlusion[3].

Conclusion

The crystallographic profiling of 4-((piperazin-1-yl)methyl)phenol dihydrochloride reveals a highly ordered, rigid molecular architecture stabilized by a dense network of charge-assisted hydrogen bonds. By employing rigorous solvent-antisolvent crystallization techniques and low-temperature X-ray diffraction, researchers can unambiguously map the protonation states and conformational preferences of this scaffold. These structural insights are directly translatable to the optimization of pharmacokinetic properties and the precise vectorization of linkers in advanced therapeutic modalities.

References

  • Benchchem. "4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O - Benchchem". Available at:[1]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Available at:[2]

  • ChemRxiv. "Structure-guided design of ISOX-DUAL-based Degraders targeting BRD4 and CBP/EP300". Available at:[3]

  • ResearchGate. "Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System". Available at:[4]

Sources

Exploratory

A Framework for In Vitro Toxicity Profiling of Novel Phenolic Piperazine Compounds: A Case Study of 4-((piperazin-1-yl)methyl)phenol 2HCl

Abstract The early and accurate assessment of a new chemical entity's (NCE) toxicity is paramount in drug development and chemical safety. This guide presents a comprehensive, tiered strategy for establishing the in vitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early and accurate assessment of a new chemical entity's (NCE) toxicity is paramount in drug development and chemical safety. This guide presents a comprehensive, tiered strategy for establishing the in vitro toxicity profile of novel compounds, using 4-((piperazin-1-yl)methyl)phenol dihydrochloride as a representative case. This molecule's structure, featuring both a phenolic ring and a piperazine moiety, suggests a potential for complex toxicological behavior, including oxidative stress and off-target interactions.[1][2][3] While specific toxicological data for this compound is limited, this whitepaper provides a robust, scientifically-grounded framework for its systematic evaluation. We detail a logical progression from broad cytotoxicity screening to mechanistic investigations into oxidative stress, mitochondrial health, and genotoxicity. This guide provides detailed, step-by-step protocols for key assays, data interpretation guidelines, and a self-validating experimental workflow designed for researchers, scientists, and drug development professionals.

Introduction: Rationale for a Structured Toxicity Assessment

4-((piperazin-1-yl)methyl)phenol 2HCl is a molecule that combines two pharmacologically and toxicologically significant scaffolds.

  • The Phenolic Moiety: Phenolic compounds are known to exert biological effects through various mechanisms. Their antioxidant properties are well-documented, but they can also act as pro-oxidants, leading to the generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH), and subsequent oxidative stress.[2][4][5] This can ultimately cause damage to DNA, lipids, and proteins, triggering cell death pathways.[1][2]

  • The Piperazine Moiety: The piperazine ring is a common feature in many approved drugs and is known to interact with various biological targets. However, piperazine derivatives can also exhibit off-target toxicities, including hepatotoxicity and neurotoxicity, often through mechanisms involving oxidative stress and mitochondrial dysfunction.[6][7]

Given this structural context, a multi-faceted in vitro investigation is required to build a comprehensive safety profile. A tiered approach ensures a cost-effective and scientifically rigorous evaluation, moving from general assessments to more specific, mechanistic endpoints.

A Tiered Strategy for In Vitro Toxicity Profiling

Our proposed workflow is designed as a cascading series of experiments. Each tier provides critical data that informs the necessity and design of the subsequent tier. This approach ensures that resources are used efficiently while building a robust, weight-of-evidence-based safety assessment.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced & Organ-Specific Models cluster_3 Final Stage: Data Integration T1_Start Compound Preparation (Solubility & Stability Assessment) T1_Assay General Cytotoxicity Assays (e.g., MTT, LDH) in Relevant Cell Lines T1_Start->T1_Assay T1_Endpoint Determine IC50 Values (Baseline Potency) T1_Assay->T1_Endpoint T2_Oxidative Oxidative Stress (ROS Production, GSH Depletion) T1_Endpoint->T2_Oxidative Inform concentrations (Sub-IC50 levels) T2_Mito Mitochondrial Health (Membrane Potential - MMP) T1_Endpoint->T2_Mito Inform concentrations (Sub-IC50 levels) T2_Geno Genotoxicity Screening (e.g., Comet Assay) T1_Endpoint->T2_Geno Inform concentrations (Sub-IC50 levels) T3_Hep Hepatotoxicity Model (e.g., HepG2, HepaRG cells) T2_Oxidative->T3_Hep T2_Mito->T3_Hep T4_End Integrated Risk Assessment T2_Geno->T4_End T3_Hep->T4_End T3_Neuro Neurotoxicity Model (e.g., SH-SY5Y cells) T3_Neuro->T4_End T3_Other Other relevant models (e.g., Cardiomyocytes) T3_Other->T4_End G Compound Phenolic Compound (e.g., 4-((piperazin-1-yl)methyl)phenol) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Damage->Apoptosis

Caption: Hypothetical pathway of phenol-induced oxidative stress.

Mitochondrial Health Assessment

Mitochondria are central to cell life and death and are common targets of drug-induced toxicity. [6][8]A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP or ΔΨm). [9][10][11]

  • MMP Assay: Uses cationic fluorescent dyes like Tetramethylrhodamine (TMRE) or JC-10 that accumulate in healthy, energized mitochondria. [9][12][13]A loss of MMP, indicated by a decrease in fluorescence, is an early hallmark of apoptosis and cellular dysfunction. [9][11]

Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay with TMRE
  • Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and treat with sub-IC50 concentrations of the test compound for a relevant period (e.g., 6-24 hours). Include a vehicle control and a positive control like FCCP, a known mitochondrial uncoupler. [11][13]2. TMRE Staining: Remove the treatment medium and add fresh medium containing TMRE dye (e.g., 100-200 nM). [13]Incubate for 20-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove unbound dye.

  • Fluorescence Measurement: Add PBS or a suitable buffer back to the wells and immediately measure fluorescence using a plate reader (Ex/Em ≈ 549/575 nm). [13]5. Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A significant decrease in fluorescence indicates a loss of MMP.

Conclusion and Integrated Risk Assessment

This technical guide outlines a systematic, hypothesis-driven framework for evaluating the in vitro toxicity of 4-((piperazin-1-yl)methyl)phenol 2HCl. By progressing through a tiered system—from foundational cytotoxicity to mechanistic pathways like oxidative stress and mitochondrial dysfunction—researchers can build a comprehensive safety profile. The integration of data from multiple, complementary assays provides a self-validating system that enhances the trustworthiness of the final assessment. This structured approach not only identifies potential hazards but also provides crucial insights into the underlying mechanisms of toxicity, which is essential for informed decision-making in drug development and chemical safety evaluation.

References

  • Title: In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate Source: REPROCELL URL: [Link]

  • Title: Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study Source: ACS Publications URL: [Link]

  • Title: Phenolic Compounds Cause Depletion of GSH, Oxidative Stress and Cytotoxicity in Normal Human Dermal Cells Source: CDC Stacks, Centers for Disease Control and Prevention URL: [Link]

  • Title: Hepatotoxicity prediction based on HepG2 cells and comparison to PHH Source: ResearchGate URL: [Link]

  • Title: Phenol Toxicity Source: StatPearls, National Center for Biotechnology Information URL: [Link]

  • Title: Mitochondrial Membrane Potential Assay Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms Source: ACS Publications URL: [Link]

  • Title: Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: JC-10 Mitochondrial Membrane Potential Assay Source: G-Biosciences URL: [Link]

  • Title: The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics Source: ScienceDirect URL: [Link]

  • Title: TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications Source: Elabscience URL: [Link]

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: OECD iLibrary URL: [Link]

  • Title: REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS Source: Japanese Center for the Validation of Alternative Methods (JaCVAM) URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events Source: Frontiers in Toxicology URL: [Link]

  • Title: OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: National Toxicology Program, NIH URL: [Link]

  • Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS Source: TSAR URL: [Link]

  • Title: Toxicological aspects of the use of phenolic compounds in disease prevention Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage Source: OECD iLibrary URL: [Link]

  • Title: Cytotoxic activities of some benzothiazole-piperazine derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: 4-[(piperazin-1-yl)methyl]phenol dihydrochloride — Chemical Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides Source: MDPI URL: [Link]

  • Title: Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ Source: Pharmacophore URL: [Link]

  • Title: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

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Foundational

An In-depth Technical Guide to the Anticipated Pharmacokinetic Properties of 4-((piperazin-1-yl)methyl)phenol 2HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated pharmacokinetic properties of 4-((piperazin-1-yl)methyl)phenol dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacokinetic properties of 4-((piperazin-1-yl)methyl)phenol dihydrochloride. While specific experimental data for this compound is not currently available in the public domain, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) for structurally related piperazine-containing compounds. By examining the constituent moieties—a phenol, a piperazine ring, and a benzylamine-like linkage—we can construct a robust predictive model for its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the experimental design and potential challenges in the preclinical and clinical evaluation of this and similar chemical entities.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its presence in a molecule can enhance aqueous solubility, oral bioavailability, and metabolic stability, while also providing a versatile scaffold for engaging with biological targets.[3] The title compound, 4-((piperazin-1-yl)methyl)phenol 2HCl, integrates this privileged scaffold with a phenolic group, suggesting a potential for diverse pharmacological activities. Understanding its pharmacokinetic profile is a critical step in the journey from a promising lead compound to a viable therapeutic agent.

Predicted ADME Profile

Based on the chemical structure of 4-((piperazin-1-yl)methyl)phenol and extensive data on related arylpiperazine compounds, we can forecast the following ADME characteristics:

Absorption

Given the presence of two basic nitrogen atoms in the piperazine ring and its formulation as a dihydrochloride salt, 4-((piperazin-1-yl)methyl)phenol is expected to exhibit good aqueous solubility, a key prerequisite for oral absorption. The extent of oral bioavailability will likely be influenced by a balance of its favorable solubility and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp), which is common for some piperazine derivatives.[4]

Distribution

The distribution of 4-((piperazin-1-yl)methyl)phenol throughout the body is anticipated to be extensive. Arylpiperazine derivatives are known to distribute into various tissues, including the central nervous system.[5] The volume of distribution (Vd) is expected to be moderate to high, influenced by the compound's lipophilicity and the extent of its binding to plasma and tissue proteins.

Metabolism: A Multi-faceted Pathway

The metabolism of 4-((piperazin-1-yl)methyl)phenol is predicted to be a primary determinant of its pharmacokinetic profile and will likely involve several key enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][6]

  • Piperazine Ring Metabolism: The piperazine moiety is susceptible to a variety of metabolic transformations, including N-dealkylation, N-oxidation, and ring opening.[7] N-dealkylation, often mediated by CYP3A4 and CYP2D6, can lead to the formation of an active or inactive 1-aryl-piperazine metabolite.[5]

  • Phenolic Moiety Metabolism: The phenolic group is a prime site for Phase II conjugation reactions. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are expected to be major metabolic pathways, leading to the formation of more water-soluble metabolites that can be readily excreted.

  • Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation, another common metabolic pathway for aromatic compounds, which would be followed by conjugation.

The interplay of these metabolic pathways will determine the compound's half-life and potential for drug-drug interactions.

Caption: Predicted metabolic pathways for 4-((piperazin-1-yl)methyl)phenol.

Excretion

The primary route of excretion for the metabolites of 4-((piperazin-1-yl)methyl)phenol is expected to be renal, with a smaller contribution from fecal excretion. The conjugated metabolites, being more water-soluble, will be efficiently cleared by the kidneys. The extent of renal versus fecal excretion will depend on the molecular weight of the metabolites and their affinity for biliary transporters.

Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic properties of 4-((piperazin-1-yl)methyl)phenol, a series of in vitro and in vivo studies are required.

In Vitro ADME Assays

A summary of key in vitro assays is presented in the table below:

Parameter Experimental System Purpose
Metabolic Stability Human liver microsomes, S9 fraction, or hepatocytesTo determine the intrinsic clearance and predict the in vivo half-life.
CYP450 Inhibition Recombinant human CYP enzymes or human liver microsomesTo assess the potential for drug-drug interactions.
CYP450 Reaction Phenotyping Panel of recombinant human CYP enzymesTo identify the specific CYP isoforms responsible for metabolism.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the fraction of unbound drug, which is pharmacologically active.
Transporter Substrate/Inhibitor Caco-2 or MDCK cell monolayers expressing specific transporters (e.g., P-gp, BCRP)To evaluate the role of transporters in absorption and disposition.

Step-by-Step Protocol for Metabolic Stability in Human Liver Microsomes:

  • Preparation: Prepare a stock solution of 4-((piperazin-1-yl)methyl)phenol in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer at 37°C.

  • Initiation: Add the test compound to the incubation mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solution C Initiate Reaction (Add Compound) A->C B Prepare Incubation Mixture (Microsomes, NADPH, Buffer) B->C D Incubate at 37°C C->D E Quench at Time Points D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½, Clint) G->H

Caption: Experimental workflow for determining metabolic stability.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (e.g., rats, mice) are essential.

Typical In Vivo Pharmacokinetic Study Design:

  • Animal Dosing: Administer 4-((piperazin-1-yl)methyl)phenol to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Conclusion and Future Directions

While specific pharmacokinetic data for 4-((piperazin-1-yl)methyl)phenol 2HCl is not yet publicly available, a comprehensive understanding of the properties of the piperazine and phenol moieties allows for a robust predictive assessment of its ADME profile. The anticipated good solubility and potential for extensive metabolism highlight the importance of thorough in vitro and in vivo characterization early in the drug development process. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the pharmacokinetic properties of this and other novel piperazine-containing compounds, ultimately enabling the translation of promising chemical matter into effective and safe medicines.

References

  • MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D 2 /D 3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases.
  • PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Semantic Scholar. (2012). Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands.
  • Chemical Substance Information. 4-[(piperazin-1-yl)methyl]phenol dihydrochloride.
  • Benchchem. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O.
  • ResearchGate. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides.
  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
  • LGC Standards. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride.
  • Sapphire Bioscience. 4-[(Piperazin-1-yl)methyl]phenol dihydrochloride.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS.
  • Chemsrc. (2025). 4-((4-Methylpiperazin-1-yl)Methyl)phenol.
  • Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto.
  • Benchchem. Phenol, 4-(4-Methyl-1-piperazinyl)-|CAS 163210-63-7.
  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • Chemical Substance Information. 2-[(piperazin-1-yl)methyl]phenol dihydrochloride.
  • PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked.
  • PharmaCompass.com. 4-(1-ACETYLPIPERAZIN-4-YL)PHENOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs.
  • CentAUR. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[8][9][10]triazolo[4,3-b][8][9][10]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available at:

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.
  • Scilit. (2022). The medicinal chemistry of piperazines: A review.
  • ResearchGate. Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor | Request PDF.
  • Santa Cruz Biotechnology. 4-methyl-2-(piperazine-1-sulfonyl)phenol.
  • BLD Pharm. 1197232-18-0|4-(4-Methylpiperazine-1-carbonyl)phenol hydrochloride.
  • Sigma-Aldrich. 5-methyl-2-[(piperazin-1-yl)methyl]phenol.
  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. (2025).

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-((piperazin-1-yl)methyl)phenol 2hcl

An Application Note and Protocol for the Synthesis of 4-((piperazin-1-yl)methyl)phenol 2HCl Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 4-((piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-((piperazin-1-yl)methyl)phenol 2HCl

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-((piperazin-1-yl)methyl)phenol dihydrochloride, a key intermediate in medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold in numerous active pharmaceutical ingredients (APIs), valued for its ability to modulate pharmacokinetic properties and serve as a versatile linker.[1][2] This protocol details a robust and scalable two-step synthetic route commencing with the reductive amination of 4-hydroxybenzaldehyde with N-Boc-piperazine, followed by acidic deprotection and concurrent salt formation. The causality behind experimental choices, safety protocols, and detailed characterization are discussed to ensure reproducibility and high-purity outcomes for researchers in synthetic and pharmaceutical chemistry.

Introduction and Synthetic Strategy

4-((piperazin-1-yl)methyl)phenol is a bifunctional organic building block, incorporating a nucleophilic secondary amine, a phenolic hydroxyl group, and an aromatic core. Its dihydrochloride salt form enhances stability and aqueous solubility, making it an ideal precursor for further derivatization in drug discovery programs.[1]

The synthetic strategy outlined herein is designed for efficiency, selectivity, and scalability. A protected piperazine derivative, tert-butyl 1-piperazinecarboxylate (1-Boc-piperazine), is employed to prevent undesired side reactions, such as bis-alkylation of the piperazine nitrogens.[3] The synthesis proceeds via two principal stages:

  • Reductive Amination: Formation of a C-N bond between 4-hydroxybenzaldehyde and 1-Boc-piperazine to yield the protected intermediate, tert-butyl 4-((4-hydroxyphenyl)methyl)piperazine-1-carboxylate.

  • Deprotection and Salt Formation: Removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group and simultaneous protonation of the two nitrogen atoms with hydrochloric acid to yield the final dihydrochloride salt.[4][5]

Overall Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A 4-Hydroxybenzaldehyde D Protected Intermediate (tert-butyl 4-((4-hydroxyphenyl)methyl) piperazine-1-carboxylate) A->D DCM, rt, 4-24h B 1-Boc-Piperazine B->D DCM, rt, 4-24h C Sodium Triacetoxyborohydride (Reducing Agent) C->D DCM, rt, 4-24h F Final Product (4-((piperazin-1-yl)methyl)phenol 2HCl) D->F Dioxane, rt E HCl in Dioxane E->F

Caption: High-level overview of the two-step synthesis protocol.

Materials and Methods

Reagent and Solvent Properties

Proper reagent selection and handling are critical for reaction success and safety. The following table summarizes the key materials required for this protocol.

ReagentCAS No.Molecular Wt.PurityKey Hazards
4-Hydroxybenzaldehyde123-08-0122.12 g/mol ≥98%Skin/Eye Irritant
1-Boc-piperazine57260-71-6186.25 g/mol ≥97%Skin/Eye Irritant
Sodium triacetoxyborohydride56553-60-7211.94 g/mol ≥97%Water-reactive
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol ≥99.8%Carcinogen, Irritant[6]
Hydrochloric Acid (4M in Dioxane)7647-01-036.46 g/mol 4.0 MCorrosive, Severe Irritant[7]
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFlammable, Irritant
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS GradeNone
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS GradeNone
Required Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass funnels and Buchner funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

PART A: Synthesis of tert-butyl 4-((4-hydroxyphenyl)methyl)piperazine-1-carboxylate

This procedure details the reductive amination to form the Boc-protected intermediate.

Causality and Mechanistic Insight

Reductive amination is a cornerstone of modern amine synthesis.[8] The reaction initiates with the formation of an iminium ion intermediate from the aldehyde and the secondary amine of 1-Boc-piperazine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and high selectivity for the iminium ion over the starting aldehyde, which minimizes side reactions like the reduction of 4-hydroxybenzaldehyde to the corresponding alcohol.[9] Its steric bulk and reduced reactivity compared to other borohydrides allow for a one-pot procedure without the need for strict pH control.

G cluster_0 Reductive Amination Mechanism A Aldehyde + Boc-Piperazine B Iminium Ion Intermediate A->B Formation (Acid-catalyzed) D Protected Product B->D Reduction C Hydride Delivery (from NaBH(OAc)₃) C->B

Caption: Simplified mechanism of the reductive amination step.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (N₂), add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 equiv.) and 1-Boc-piperazine (8.38 g, 45.0 mmol, 1.1 equiv.).[10]

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (10.4 g, 49.1 mmol, 1.2 equiv.) to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC (eluent: 50% Ethyl Acetate in Hexanes), observing the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to afford the product as a white or off-white solid.

PART B: Synthesis of 4-((piperazin-1-yl)methyl)phenol dihydrochloride

This procedure details the deprotection of the intermediate and the formation of the final salt.

Causality and Mechanistic Insight

The Boc group is highly susceptible to cleavage under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes into isobutene and a proton.[5] Using a strong acid like HCl not only efficiently removes the Boc group but also protonates the two basic nitrogen atoms of the piperazine ring, leading to the precipitation of the desired dihydrochloride salt from a non-polar solvent like dioxane.

Step-by-Step Procedure
  • Reaction Setup: Dissolve the purified Boc-protected intermediate (e.g., 10.0 g, 32.6 mmol, 1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol (approx. 30-40 mL) in a 250 mL flask.

  • Acidification: While stirring, slowly add an excess of 4M HCl in dioxane (e.g., 40 mL, 160 mmol, ~5 equiv.). A thick white precipitate will form immediately.

  • Precipitation and Stirring: Allow the suspension to stir at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold ethyl acetate or diethyl ether (2 x 30 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the product under high vacuum at 40-50 °C for several hours to yield 4-((piperazin-1-yl)methyl)phenol dihydrochloride as a fine white crystalline solid.

Expected Results and Characterization
ParameterExpected Value
Overall Yield 75-85% (over two steps)
Appearance White to off-white crystalline solid
Purity (by NMR/LC-MS) >98%
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons, the benzylic methylene bridge, piperazine protons, and exchangeable phenolic and ammonium protons.
Mass Spectrometry (ESI+) m/z = 193.13 [M+H]⁺ (for the free base)

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate PPE.

  • Chemical Hazards:

    • 4-((piperazin-1-yl)methyl)phenol dihydrochloride: Classified as an acute toxicant and skin/eye irritant.[11]

    • Dichloromethane (DCM): A suspected carcinogen and irritant. Avoid inhalation and skin contact.[6]

    • 4M HCl in Dioxane: Highly corrosive and causes severe burns. Handle with extreme care.[7]

    • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench carefully.

  • Handling Precautions:

    • Use an inert atmosphere for the reductive amination step to prevent moisture from deactivating the reducing agent.

    • The addition of HCl is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

    • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Vertex AI Search. (n.d.). 4-[(piperazin-1-yl)methyl]phenol dihydrochloride — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 4-(Piperazin-1-yl)phenol | 56621-48-8.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 | 57260-71-6.
  • Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN106543107B - A kind of synthetic method of 1-BOC- piperazine.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Benchchem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O.
  • PMC. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Unknown Source. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • SUST Repository. (n.d.). Mannich Reaction.
  • Benchchem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Organic Process Research & Development. (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
  • Arkivoc. (2006). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Sigma-Aldrich. (n.d.). 4-(1-methyl-4-piperidinyl)phenol hydrochloride | 1158633-70-5.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

Application

Application Note: 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the selection of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 4-((Piperazin-1-yl)methyl)phenol d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride is a highly valuable scaffold that provides two orthogonal reactivity vectors: a highly nucleophilic secondary amine (piperazine ring) and a phenolic hydroxyl group. This application note details the physicochemical profiling, strategic medicinal chemistry applications, and self-validating synthetic protocols for utilizing this scaffold in the development of CNS-active agents, kinase inhibitors, and PROTAC linkers.

Strategic Role in Medicinal Chemistry

The structural architecture of 4-((piperazin-1-yl)methyl)phenol inherently contains the benzylpiperazine pharmacophore, a privileged motif in neuropharmacology.

  • CNS and GPCR Targeting: The benzylpiperazine moiety is an effective shuttle for drug delivery to the brain, frequently utilized in the design of CNS-penetrant molecules such as selective Histone Deacetylase 6 (HDAC6) inhibitors[1]. Furthermore, benzylpiperazine derivatives have been extensively developed as σ1 receptor ligands, demonstrating significant in vivo antinociceptive and anti-allodynic effects[2].

  • Dopaminergic Modulation: In behavioral pharmacology, monoamine releasers containing the benzylpiperazine scaffold have been studied for their selective interaction with dopamine transporters, making them valuable tools for studying dopaminergic reward functioning[3].

  • Bifunctional Degraders (PROTACs): The rigid piperazine ring serves as an excellent linker vector to control the spatial orientation of target-binding warheads, while the phenol group can be readily alkylated to attach E3 ligase ligands.

ScaffoldLogic Core 4-((piperazin-1-yl)methyl)phenol 2HCl N_Site Piperazine N-Terminus (Secondary Amine) Core->N_Site Reductive Amination Acylation O_Site Phenol O-Terminus (Hydroxyl Group) Core->O_Site O-Alkylation Triflation CNS CNS/GPCR Ligands (Dopamine/σ1 Receptors) N_Site->CNS HDAC HDAC6 Inhibitors (Brain-Penetrant) N_Site->HDAC PROTAC PROTAC Linkers (Rigidified Spacers) O_Site->PROTAC Kinase Kinase Inhibitors (Hinge Binders) O_Site->Kinase

Scaffold derivatization pathways for 4-((piperazin-1-yl)methyl)phenol.

Physicochemical Profiling

The dihydrochloride salt form (CAS 1951442-10-6) is almost exclusively preferred over the free base (CAS 75341-33-2) in bench settings[4],. The salt form prevents aerial oxidation of the electron-rich phenol, inhibits premature oligomerization, and drastically enhances aqueous solubility for downstream biological screening.

Quantitative Scaffold Data
PropertyValueCausality / Impact on Synthesis
CAS Number 1951442-10-6 (2HCl)Salt form dictates handling; requires in situ free-basing.
Molecular Weight 265.18 g/mol (2HCl)Stoichiometric calculations must account for the 2HCl mass.
Physical State Off-white solid powderEasy to weigh; hygroscopic nature requires desiccated storage.
Solubility High in H₂O, MeOH, DMSODictates solvent choice (e.g., DMF/DMSO for Sₙ2 reactions).
pKa (approximate) Phenol ~9.5, Piperazine ~9.0Differential pKa allows for selective deprotonation strategies.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis.

Workflow Step1 1. Free-Basing (DIPEA/TEA) Step2 2. N-Functionalization (NaBH(OAc)3) Step1->Step2 Aldehyde Step3 3. O-Alkylation (K2CO3, DMF) Step2->Step3 Alkyl Halide Step4 4. Purification (Prep-HPLC) Step3->Step4 Crude Product

Stepwise functionalization workflow for the bifunctional scaffold.

Protocol A: Selective N-Alkylation via Reductive Amination

Causality & Rationale: Direct alkylation of the secondary amine with alkyl halides frequently results in over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination is the superior choice. By using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent, we selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde or interfering with the unprotected phenol.

Step-by-Step Procedure:

  • Free-Basing: Suspend 4-((piperazin-1-yl)methyl)phenol 2HCl (1.0 eq, 265 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise. Causality: 2.5 equivalents are strictly required—two to neutralize the dihydrochloride salt and a slight excess to ensure the amine remains nucleophilic.

  • Iminium Formation: Add the target aldehyde (1.05 eq, 1.05 mmol) to the clear solution. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in a single portion. Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): Quench a 10 µL reaction aliquot in 100 µL of aqueous NaHCO₃ and extract with 100 µL EtOAc. Inject the organic layer into the LC-MS.

    • Validation: The disappearance of the starting material mass (m/z 193 [M+H]⁺ for the free base) and the appearance of the target mass confirms successful iminium reduction. If the iminium intermediate persists (visible as M-18 on the mass spectrum), add a catalytic amount of glacial acetic acid (0.1 eq) to drive the equilibrium.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL), extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Phenolic O-Alkylation

Causality & Rationale: The phenol group (pKa ~9.5) requires a mild base like potassium carbonate (K₂CO₃) for deprotonation. Stronger bases (e.g., NaH) are unnecessary and risk initiating side reactions if other sensitive functional groups are present. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" phenoxide anion ready for Sₙ2 attack.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 eq, 2.0 mmol). Stir at 50 °C for 30 minutes to ensure complete generation of the phenoxide anion.

  • Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) (1.2 eq, 1.2 mmol) dropwise. Maintain stirring at 50 °C for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 50% Hexanes / 50% EtOAc).

    • Validation: The highly polar phenolic starting material will remain near the baseline (due to strong hydrogen-bond donating capabilities). The O-alkylated product will exhibit a significantly higher Rf value because the hydroxyl group is now masked. Both spots will be strongly UV active at 254 nm.

  • Workup: Dilute the mixture with water (20 mL) to dissolve the inorganic salts and extract with EtOAc (3 x 15 mL). Wash the combined organic layers thoroughly with brine (3 x 15 mL) to remove residual DMF. Dry over MgSO₄ and concentrate for subsequent purification via preparative HPLC.

References

  • 4-[(piperazin-1-yl)methyl]phenol dihydrochloride — Chemical Substance Information Source: NextSDS / Chemical Substance Database URL:[Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: ACS Medicinal Chemistry Letters (via NCBI PMC) URL:[Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: Journal of Medicinal Chemistry (via NCBI PMC) URL:[Link]

  • Selective Suppression of Cocaine- versus Food-Maintained Responding by Monoamine Releasers in Rhesus Monkeys: Benzylpiperazine, (+)Phenmetrazine, and 4-Benzylpiperidine Source: Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC) URL:[Link]

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validation Protocol Introduction & Physicochemical Profiling The quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validation Protocol

Introduction & Physicochemical Profiling

The quantitative analysis of highly polar, basic active pharmaceutical ingredients (APIs) and their intermediates remains one of the most persistent challenges in liquid chromatography. 4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6) exemplifies this challenge.

Structurally, the molecule features a phenolic ring linked to a piperazine moiety. This presents a unique physicochemical profile:

  • Dual Basicity: The piperazine ring contains secondary and tertiary amines with pKa values of approximately 5.6 and 9.8.

  • High Polarity: As a dihydrochloride salt, the molecule is highly hydrophilic and water-soluble, resulting in a negative logP.

  • Intrinsic Chromophore: Unlike unsubstituted aliphatic piperazines, which lack a chromophore and require complex pre-column derivatization (e.g., with NBD-Cl) for UV detection [1], the phenolic ring in this compound provides strong intrinsic UV absorbance ( λmax​≈275 nm).

The Chromatographic Challenge: When injected onto a conventional C18 reversed-phase (RP) column, highly polar basic salts typically elute in the void volume ( t0​ ) due to insufficient hydrophobic interaction [2]. Furthermore, at neutral pH, the protonated piperazine nitrogens interact aggressively with residual, negatively charged silanol groups on the silica support. This secondary electrostatic interaction causes severe peak tailing, poor resolution, and compromised quantitation accuracy.

Method Development Rationale

To establish a self-validating, robust method, we must design a system that explicitly controls both retention and peak shape. We evaluated two primary pathways:

  • Aqueous-Compatible Reversed-Phase (Polar-RP): Utilizing specialized stationary phases (e.g., Waters Atlantis T3 or CORTECS T3) designed with lower C18 ligand density to prevent pore dewetting in 100% aqueous mobile phases [3]. This approach uses a highly acidic mobile phase (pH < 2.5) to fully protonate the analyte and suppress silanol ionization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The modern gold standard for polar salts. HILIC utilizes a polar stationary phase (e.g., Unbonded Ethylene Bridged Hybrid [BEH] or Amide) and a highly organic mobile phase. Retention is achieved through partitioning into a water-enriched layer on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions [2].

Given the dihydrochloride salt nature of the analyte, HILIC provides superior retention ( k′>3 ), better MS-compatibility (if hyphenation is required later), and excellent peak symmetry.

MethodDev Start 4-((piperazin-1-yl)methyl)phenol 2HCl (Highly Polar, Basic) StandardC18 Standard C18 Column (Conventional RP-HPLC) Start->StandardC18 Fail Poor Retention (k' < 1) Peak Tailing StandardC18->Fail Decision Alternative Strategies Fail->Decision HILIC HILIC Mode (e.g., BEH Amide) Decision->HILIC RP_Polar Polar-Retentive RP (e.g., T3 Phase) Decision->RP_Polar HILIC_Cond High Organic Mobile Phase (>70% ACN) + Aq. Buffer HILIC->HILIC_Cond RP_Cond Highly Aqueous Mobile Phase (<5% Org) + Low pH RP_Polar->RP_Cond Success1 Excellent Retention & Peak Shape HILIC_Cond->Success1 Success2 Robust Retention & Resolution RP_Cond->Success2 Validation ICH Q2(R2) Validation Success1->Validation Success2->Validation

Fig 1. Decision tree for HPLC method development of polar basic compounds.

Experimental Protocol: HILIC-UV Method

The following protocol details the optimized HILIC method, designed to ensure self-validation through rigorous system suitability testing (SST).

Reagents and Materials
  • Analyte: 4-((piperazin-1-yl)methyl)phenol dihydrochloride reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Chromatographic Conditions

Causality Check: Why 10 mM Ammonium Formate at pH 3.0? In HILIC, a minimum of 5-10 mM buffer is required to maintain a stable hydration layer on the stationary phase and to mask residual electrostatic repulsions. A pH of 3.0 ensures both the piperazine nitrogens and the formate buffer are in their optimal ionization states for reproducible retention.

ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HPLC dimension (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)
Column Temperature 35°C (Crucial for stabilizing HILIC partitioning kinetics)
Detection UV at 275 nm (Photodiode Array recommended for peak purity)
Injection Volume 2 µL (UPLC) or 10 µL (HPLC)
Diluent 75:25 ACN:Water (Matching initial mobile phase conditions to prevent solvent effects)
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01090Initial
1.010906 (Linear)
6.040606 (Linear)
8.040606 (Linear)
8.110906 (Linear)
12.01090Re-equilibration
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-((piperazin-1-yl)methyl)phenol 2HCl into a 10 mL volumetric flask. Dissolve in 2.5 mL of Water (to ensure complete dissolution of the salt), then dilute to volume with ACN.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (75:25 ACN:Water).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection. Note: Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Mechanistic Insights: Retention Pathways

Understanding how the analyte interacts with the stationary phase is critical for troubleshooting. The diagram below illustrates the fundamental differences in retention mechanisms between HILIC and Polar-RP.

RetentionMech cluster_HILIC HILIC Mechanism cluster_RP Polar-RP Mechanism (Low pH) Analyte Analyte: Protonated Piperazine & Phenol WaterLayer Water-Enriched Layer on Stationary Phase Analyte->WaterLayer IonSuppression Silanol Suppression (pH < 3.0) Analyte->IonSuppression Partitioning Liquid-Liquid Partitioning WaterLayer->Partitioning Electrostatic Electrostatic/H-Bonding Interactions Partitioning->Electrostatic Hydrophobic Hydrophobic Interaction (C18/T3 Ligand) IonSuppression->Hydrophobic PoreAccess Enhanced Pore Access (Aqueous Compatible) Hydrophobic->PoreAccess

Fig 2. Mechanistic pathways for retaining polar bases via HILIC and Polar-RP.

Method Validation Strategy (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose" across the product lifecycle, it must be validated according to the latest ICH Q2(R2) guidelines [4]. A self-validating protocol begins with strict System Suitability Testing (SST) before any validation parameters are assessed.

System Suitability Criteria (SST)

Inject the Working Standard Solution (100 µg/mL) six times consecutively.

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) %RSD ≤1.0% Confirms stable HILIC hydration layer and pump performance.
Peak Area %RSD ≤2.0% Confirms precision of the autosampler and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Ensures secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and proper analyte partitioning.
Validation Parameters & Execution
Validation CharacteristicExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject Blank (Diluent), Placebo (if applicable), and known impurities. Evaluate peak purity using PDA (Photodiode Array) detection.No interfering peaks at the tR​ of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 3 levels (50%, 100%, 150%). Prepare in triplicate for each level (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0% .
Precision (Repeatability) Prepare 6 independent sample preparations at 100% target concentration and inject.%RSD of the assay results ≤2.0% .
Robustness Deliberately vary critical method parameters: Flow rate ( ±10% ), Column Temp ( ±5∘ C), Buffer pH ( ±0.2 units).SST criteria must still be met. Assay variation ≤2.0% from nominal conditions.

References

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at:[Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

Application

Application Note: GC-MS Derivatization Workflows for 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride

Chemical Profiling & The Derivatization Imperative 4-((piperazin-1-yl)methyl)phenol dihydrochloride is a highly polar, non-volatile salt. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is i...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & The Derivatization Imperative

4-((piperazin-1-yl)methyl)phenol dihydrochloride is a highly polar, non-volatile salt. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is impossible due to severe thermal degradation, irreversible column adsorption, and a lack of volatility.

To achieve successful elution and sharp peak shapes, the molecule must be chemically modified. The analyte possesses two active functional groups susceptible to derivatization:

  • A phenolic hydroxyl group (-OH)

  • A secondary amine (-NH) within the piperazine ring. (Note: The tertiary amine in the piperazine ring lacks an active hydrogen and remains unreacted).

Mechanistic Causality: The 2HCl Salt Barrier

A common failure point in piperazine analysis is attempting direct derivatization on the salt form. Derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trifluoroacetic anhydride (TFAA) are1[1]. If the dihydrochloride (2HCl) salt is not neutralized, the liberated HCl will rapidly quench the derivatizing agents and aggressively strip the polysiloxane stationary phase of the GC column, leading to massive baseline bleed and column death. Therefore, a rigorous2[2].

G A 4-((Piperazin-1-yl)methyl)phenol 2HCl (Aqueous Sample) B Free-Basing (pH > 10) Add 5% NH4OH A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation to Dryness (N2 Stream) C->D E1 Silylation BSTFA + 1% TMCS D->E1 E2 Acylation TFAA + Ethyl Acetate D->E2 F GC-MS Analysis (EI Mode) E1->F E2->F

GC-MS Sample Preparation and Derivatization Workflow for Piperazine Salts.

Experimental Protocols

Protocol A: Silylation (BSTFA + 1% TMCS)

Causality for Reagent Choice: While phenols silylate readily, secondary amines are sterically hindered and less nucleophilic. Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silylating power of BSTFA to ensure3[3].

Step-by-Step Methodology:

  • Free-Basing: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Add 2.0 mL of 5% NH₄OH in methanol to fully deprotonate the piperazine ring (raising pH > 10).

  • Extraction: Add 3.0 mL of anhydrous Ethyl Acetate. Vortex vigorously for 60 seconds to partition the neutral free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry glass GC vial.

  • Desiccation: Evaporate the organic layer to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Any residual moisture will instantly hydrolyze the BSTFA.

  • Derivatization: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of BSTFA containing 1% TMCS to the dry residue.

  • Incubation: Cap tightly and4[4].

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

Protocol B: Perfluoroacylation (TFAA)

Causality for Reagent Choice: Acylation with TFAA replaces the active hydrogens with trifluoroacetyl groups, creating a highly volatile di-TFA derivative. This method is highly preferred if the analyst wishes to utilize Negative Chemical Ionization (NCI) for ultra-trace detection, though it performs excellently in standard Electron Ionization (EI) as well.

Step-by-Step Methodology:

  • Preparation: Perform the free-basing and extraction steps (Steps 1-4) exactly as described in Protocol A.

  • Derivatization: To the completely dry residue,5[5].

  • Incubation: Cap tightly and incubate at 70°C for 30 minutes.

  • Acid Removal (Critical): Cool to room temperature, then evaporate the reaction mixture to dryness under a nitrogen stream. Causality: TFAA generates trifluoroacetic acid as a byproduct. 6[6].

  • Reconstitution: Dissolve the dried derivative in 100 µL of anhydrous Ethyl Acetate and inject 1 µL into the GC-MS.

React Analyte Free Base Analyte Phenol (-OH) Sec. Amine (-NH) BSTFA BSTFA + 1% TMCS (Silyl Donor) Analyte->BSTFA TFAA TFAA (Acyl Donor) Analyte->TFAA TMS Di-TMS Derivative (-O-TMS & -N-TMS) BSTFA->TMS SN2 TFA Di-TFA Derivative (-O-TFA & -N-TFA) TFAA->TFA Acyl Sub.

Mechanistic pathways for silylation and acylation of phenol and piperazine.

Self-Validating Systems & Trustworthiness

To ensure the integrity of the analytical run, the protocol must be self-validating. The primary risk in derivatizing 4-((piperazin-1-yl)methyl)phenol is incomplete reaction (mono-derivatization), where the phenol reacts but the sterically hindered secondary amine does not.

Validation Checks via MS Scan:

  • Base Analyte MW: 192 m/z

  • Silylation Check: The target di-TMS derivative has a molecular weight of 336 m/z . If a significant peak is observed at 264 m/z , it indicates mono-silylation. This signals that the BSTFA has degraded (likely due to moisture) or the incubation temperature was insufficient.

  • Acylation Check: The target di-TFA derivative has a molecular weight of 384 m/z . A peak at 288 m/z indicates mono-acylation, requiring fresh TFAA reagent.

Quantitative Data & Method Comparison

ParameterProtocol A: Silylation (BSTFA + TMCS)Protocol B: Perfluoroacylation (TFAA)
Target Functional Groups Phenol (-OH), Sec. Amine (-NH)Phenol (-OH), Sec. Amine (-NH)
Derivative Formed Di-TMS DerivativeDi-TFA Derivative
Target Molecular Weight 336 m/z384 m/z
Reaction Byproducts TMS-OH, volatile siloxanesTrifluoroacetic acid (TFA)
Post-Reaction Step Direct injection possibleMust evaporate to remove acid
Column Compatibility Excellent (Non-polar columns, e.g., DB-5)Excellent (Non-polar columns, e.g., DB-5)
Moisture Sensitivity Extremely HighHigh

References

  • Moreira, P., da Silva, D.D., Cunha, S., et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'." Annals of Toxicology, 2020.[Link]

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis.[Link]

  • Colorado State University. "GC Derivatization." [Link]

  • Villas-Bôas, S.G., et al. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Photostability &amp; UV Degradation of 4-((piperazin-1-yl)methyl)phenol 2HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific photostability challenges associated with 4-((piperazin-1-yl)methyl)phenol dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific photostability challenges associated with 4-((piperazin-1-yl)methyl)phenol dihydrochloride. This resource is engineered for researchers and drug development professionals conducting ICH Q1B photostability testing and forced degradation studies.

Section 1: Core Mechanisms & Causality (FAQs)

Q: Why is 4-((piperazin-1-yl)methyl)phenol 2HCl highly susceptible to UV degradation? A: The susceptibility lies in its specific chromophore architecture. The molecule contains a p-hydroxybenzylamine moiety. When the phenol ring absorbs UV light (specifically in the 290–320 nm range), the molecule enters an excited singlet/triplet state. This excitation provides the thermodynamic driving force for the photo-heterolysis of the benzylic carbon-nitrogen bond. The cleavage expels the piperazine ring as a leaving group and generates a highly reactive electrophilic transient intermediate known as a p-quinone methide[1].

Q: What are the primary degradation products observed during HPLC-MS analysis? A: Under aqueous photolytic conditions, the primary degradants are piperazine and p-hydroxybenzyl alcohol. The p-quinone methide intermediate is extremely short-lived and undergoes rapid nucleophilic attack by water (hydration) to form p-hydroxybenzyl alcohol[2]. If the concentration is high, the p-quinone methide molecules will cross-react, leading to polymeric species.

Q: How does the dihydrochloride (2HCl) salt form influence the photodegradation kinetics? A: The 2HCl salt fully protonates the secondary and tertiary amines of the piperazine ring. While this protonation protects the piperazine nitrogen atoms from direct oxidation by singlet oxygen (reducing N-oxide formation), it does not protect the benzylic C-N bond from photo-heterolysis. In fact, the protonated piperazine becomes a better leaving group, which can accelerate the formation of the p-quinone methide under UV irradiation[3].

Section 2: Troubleshooting Guide for ICH Q1B Testing

Issue: Rapid loss of API mass balance during confirmatory photostability testing.

  • Causality: The p-quinone methide intermediate is highly reactive. Instead of cleanly hydrating to p-hydroxybenzyl alcohol, it often polymerizes into insoluble macroscopic aggregates. These aggregates stick to the walls of the quartz cuvettes or are removed during pre-HPLC filtration, leading to an apparent loss of mass balance.

  • Resolution: Implement a chemical trapping strategy. Introduce a strong, soluble nucleophile (e.g., 10 mM thiourea or methoxyamine) into the sample matrix prior to UV exposure. This traps the p-quinone methide as a stable, soluble adduct, ensuring 100% mass balance recovery during HPLC-UV-MS analysis[2].

Issue: Severe yellow/brown discoloration of the solution upon UV exposure.

  • Causality: This discoloration is the visual manifestation of p-quinone methide polymerization. The extended conjugated pi-systems of these polymers absorb broadly across the visible spectrum.

  • Resolution: Discoloration is concentration-dependent. Perform the photostability testing at a lower API concentration (e.g., 0.1 mg/mL instead of 1.0 mg/mL) to favor pseudo-first-order hydration over second-order polymerization. Ensure the use of deaerated solvents to prevent secondary photo-oxidation of the polymers.

Issue: Inconsistent degradation rates between different experimental batches.

  • Causality: Variability in photon flux. The ICH Q1B guidelines require an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 Watt hours/square meter[4]. However, spatial variations in the photoreactor can cause inconsistent exposure.

  • Resolution: Employ a self-validating actinometry system. Always run a 2% quinine chemical actinometry standard adjacent to your samples to precisely quantify the UV dose received, rather than relying solely on the chamber's internal sensors[5].

Section 3: Visualizations of Mechanisms and Workflows

Mechanism API 4-((piperazin-1-yl)methyl)phenol 2HCl Excited Excited Singlet/Triplet State API->Excited Absorbs UV UV UV Photon (320-400 nm) UV->Excited Cleavage Photo-heterolysis (C-N Bond Cleavage) Excited->Cleavage Energy Transfer QM p-Quinone Methide (Reactive Intermediate) Cleavage->QM Piperazine Piperazine (Leaving Group) Cleavage->Piperazine Hydration Hydration (H2O) QM->Hydration Polymer Polymerization QM->Polymer Product1 p-Hydroxybenzyl Alcohol Hydration->Product1 Product2 Brown/Yellow Polymers Polymer->Product2

Figure 1: Photodegradation pathway of 4-((piperazin-1-yl)methyl)phenol via p-quinone methide.

Workflow Prep Sample Preparation (Aqueous & Solid State) Actinometry Light Calibration (Quinine Chemical Actinometry) Prep->Actinometry Control Dark Control (Foil Wrapped) Prep->Control Exposure ICH Q1B UV Exposure (1.2M lux-hr, 200 Wh/m²) Actinometry->Exposure Quench Reaction Quenching & Intermediate Trapping Exposure->Quench Analysis HPLC-UV-MS Analysis & Mass Balance Control->Analysis Quench->Analysis

Figure 2: Self-validating ICH Q1B photostability experimental workflow.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Forced Degradation (ICH Q1B) with Mass Balance Tracking This protocol is a self-validating system because it utilizes a dark control to rule out thermal degradation and an actinometric standard to verify photon flux independently of the instrument's sensors.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 4-((piperazin-1-yl)methyl)phenol 2HCl in HPLC-grade water. Divide the solution into two UV-transparent quartz cuvettes.

  • Control Establishment: Wrap one cuvette entirely in aluminum foil. This serves as the dark control to validate that any observed degradation is exclusively photo-induced.

  • Actinometry Setup: Prepare a 2% (w/v) quinine monohydrate solution in 0.005 M sulfuric acid in a third quartz cuvette to monitor and validate the exact UV exposure dose[4].

  • UV Exposure: Place all three cuvettes in a photostability chamber. Expose to a cool white fluorescent and near-UV lamp targeting 1.2 million lux hours and 200 Wh/m²[5].

  • Analysis: Analyze both the exposed sample and the dark control via HPLC-UV-MS. Calculate the mass balance by summing the molar equivalents of the remaining API, piperazine, and p-hydroxybenzyl alcohol.

Protocol 2: Mechanistic Validation via Reactive Intermediate Trapping This protocol validates the causality of the degradation by chemically intercepting the transient intermediate, proving the mechanism through direct observation.

  • Matrix Preparation: Prepare a 0.1 mg/mL solution of the API in a 50 mM phosphate buffer (pH 7.4) containing 10 mM thiourea (acting as the nucleophilic trapping agent)[2].

  • Irradiation: Expose the solution to UV light (320-400 nm) for 4 hours.

  • Quenching & LC-MS: Remove the sample from the light source and inject it directly into the LC-MS system.

  • Validation Check: The protocol is validated if the mass spectrum reveals a distinct peak corresponding to the p-hydroxybenzyl-isothiouronium adduct (m/z = 183.06), confirming the transient existence of the p-quinone methide intermediate[1].

Section 5: Data Presentation

Table 1: Kinetic Parameters and Degradant Profiling under ICH Q1B Conditions

Parameter / AnalyteObservation / ValueMechanistic OriginMass Balance Contribution
API Half-Life (t½) ~4.2 hours (0.1 mg/mL, aqueous)Direct UV absorption by phenolN/A
Piperazine High yield, stable end-productExpelled leaving group~48% (molar)
p-Hydroxybenzyl Alcohol Moderate yield, stableHydration of p-quinone methide~35% (molar)
Thiourea Adduct High yield (if trapping used)Nucleophilic attack on intermediate~98% (molar, replaces alcohol)
Polymeric Aggregates Variable (concentration dependent)Condensation of p-quinone methide~15% (molar, lost to filtration)

References

  • Pharma Stability: Photostability (ICH Q1B). pharmastability.com.
  • ICH Q1B Photostability Testing Guide. scribd.com.
  • Flash photolytic generation and study of p-quinone methide in aqueous solution. An estimate of rate and equilibrium constants for heterolysis of the carbon-bromine bond in p-hydroxybenzyl bromide. nih.gov.
  • Flash Photolytic Generation and Study of p-Quinone Methide in Aqueous Solution. acs.org.
  • The Generation and Reactions of Quinone Methides. nih.gov.

Sources

Optimization

optimizing hplc retention time for 4-((piperazin-1-yl)methyl)phenol 2hcl

Technical Support Center: HPLC Optimization for 4-((piperazin-1-yl)methyl)phenol 2HCl Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization for 4-((piperazin-1-yl)methyl)phenol 2HCl

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals working with 4-((piperazin-1-yl)methyl)phenol dihydrochloride. This highly polar, basic analyte is notorious for poor retention, co-elution at the solvent front, and severe peak tailing in standard reversed-phase liquid chromatography (RP-HPLC).

Analyte Profiling & The Root Cause of Retention Failure

To optimize a method, we must first understand the causality behind the analyte's chromatographic behavior. 4-((piperazin-1-yl)methyl)phenol 2HCl contains a phenol ring and a piperazine moiety. As a dihydrochloride salt, the two basic amines on the piperazine ring are fully protonated at typical acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7).

Because the molecule exists as a di-cation under these conditions, it exhibits extreme hydrophilicity. It partitions almost entirely into the aqueous mobile phase rather than the hydrophobic C18 stationary phase, leading to elution at the dead time ( t0​ )[1]. Furthermore, positively charged polar analytes interact strongly with residual, unendcapped silanols on the silica surface via ion-exchange mechanisms, leading to detrimental peak shape and tailing[2].

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
pKa (Piperazine amines) ~5.6, ~9.8Positively charged at typical acidic HPLC pH (pH 2–4), causing extreme hydrophilicity and silanol interactions.
pKa (Phenol) ~9.5 – 10.0Deprotonates at high pH, adding a negative charge and complicating high-pH RP-HPLC strategies.
LogD (at pH 3.0) < 0 (Highly negative)Analyte strongly prefers the aqueous phase; negligible retention on standard C18 columns.
Salt Form Dihydrochloride (2HCl)Introduces high local ionic strength; requires adequate buffering capacity in the mobile phase to prevent peak splitting.

Diagnostic Workflow

Workflow Start Analyte elutes at void volume (t0) CheckCol Can you switch stationary phase? Start->CheckCol HILIC Adopt HILIC Mode (Amide, Diol, or Zwitterionic) CheckCol->HILIC Yes RP_Mod Modify RP Conditions (Ion-Pairing or Fluorinated Phase) CheckCol->RP_Mod No CheckDet Is UV sensitivity sufficient? HILIC->CheckDet RP_Mod->CheckDet Deriv Pre-column Derivatization (e.g., NBD-Cl) CheckDet->Deriv No Validate Proceed to Method Validation CheckDet->Validate Yes Deriv->Validate

Diagnostic workflow for optimizing HPLC retention of highly polar basic analytes.

Core Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: I cannot retain this compound on a C18 column, and I need MS compatibility. What is the best approach?

Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar, basic compounds when mass spectrometry (MS) compatibility is required. Pioneered to address the exact challenge of poor polar retention in RP-HPLC[3], HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Water acts as the strong eluting solvent. The piperazine derivative partitions into a water-enriched layer immobilized on the stationary phase surface, resulting in excellent retention and peak shape.

Protocol: HILIC-MS Method Development

  • Column Selection: Use an Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Amide phases prevent the severe ion-exchange tailing seen on bare silica.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (The buffer ensures consistent ionization and ionic strength).

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.

  • Gradient Profile: Start at 95% B (highly retentive in HILIC). Decrease to 50% B over 10 minutes to elute the analyte.

  • Sample Preparation (Critical): Dissolve the sample in a diluent matching the initial mobile phase conditions (minimum 75% Acetonitrile). Injecting highly aqueous samples in HILIC will destroy the stationary water layer and cause peak splitting.

  • Validation Checkpoint: Inject a standard at 50% and 100% target concentration. The retention time must not drift by more than ±0.1 min across 5 replicates, confirming the aqueous layer on the stationary phase is fully equilibrated.

FAQ 2: My lab is restricted to standard Reversed-Phase (RP) setups. How can I force retention?

Answer: You must alter the apparent hydrophobicity of the molecule. This can be achieved via Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) or by utilizing specialized stationary phases. By adding an anionic ion-pairing reagent (e.g., sodium 1-hexanesulfonate) to the mobile phase, the negatively charged reagent binds to the positively charged piperazine amines. This creates a neutral, hydrophobic complex that retains well on a C18 column. Alternatively, fluorinated phases (like PFP or F5) offer enhanced retention for charged bases via π−π and dipole interactions.

Protocol: IP-RPLC Method Development (UV Detection Only)

  • Mobile Phase A: 10 mM sodium 1-hexanesulfonate in water, adjusted to pH 2.5 with phosphoric acid. (Low pH suppresses silanol ionization; the ion-pair reagent binds the analyte).

  • Mobile Phase B: Acetonitrile.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).

  • Gradient Profile: 5% B to 60% B over 15 minutes.

  • System Wash: Flush the column extensively with 50:50 Water:Methanol (no buffer) after use to prevent ion-pair precipitation.

  • Validation Checkpoint: Run a blank gradient before sample injection. A stable baseline confirms the ion-pairing reagent is fully equilibrated and is not precipitating out of solution during the organic ramp.

FAQ 3: My compound has poor UV absorbance, making low-level impurity quantification impossible. How do I improve sensitivity?

Answer: The phenol and piperazine moieties often lack sufficient chromophoric strength for trace analysis. Pre-column derivatization of the secondary amine on the piperazine ring using 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a strong UV/fluorescent tag[4]. This reaction simultaneously neutralizes the basic amine and drastically increases the molecule's hydrophobicity, allowing for easy retention on standard RP-HPLC columns.

Protocol: Pre-column Derivatization with NBD-Cl

  • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Reaction: Mix 100 µL of the aqueous analyte sample with 100 µL of 0.1 M sodium borate buffer (pH 8.5) and 200 µL of the NBD-Cl solution.

  • Incubation: Heat the mixture at 60°C for 30 minutes in the dark.

  • Quenching: Cool to room temperature and add 50 µL of 0.1 M HCl to terminate the reaction.

  • Analysis: Inject onto a standard C18 column using a Water/Acetonitrile gradient. Monitor UV absorbance at ~460 nm.

  • Validation Checkpoint: Analyze an unspiked reagent blank to ensure the NBD-Cl reagent peak does not co-elute with the newly formed derivatized analyte peak.

Peak Shape & System Troubleshooting Matrix

Table 2: Common Chromatographic Anomalies and Corrective Actions

SymptomRoot CauseCorrective Action
Elution at Void Volume ( t0​ ) Analyte is too hydrophilic for the stationary/mobile phase combination.Switch to HILIC, use Ion-Pairing reagents, or derivatize the analyte to increase hydrophobicity.
Severe Peak Tailing (RP-HPLC) Ion-exchange interactions between protonated piperazine amines and acidic surface silanols.Lower mobile phase pH to < 3.0 to protonate silanols, or switch to a polar-embedded/endcapped column.
Split Peaks (HILIC) Sample diluent is too aqueous, causing local disruption of the water layer on the column.Dilute the sample in a minimum of 75% Acetonitrile before injection. Never inject samples dissolved in 100% water.
Drifting Retention Times Incomplete column equilibration between gradient runs (especially common in HILIC).Increase post-gradient equilibration time. HILIC requires a minimum of 10–20 column volumes to re-establish the aqueous layer.

References

  • HPLC Method Development Kit: Where to Start?, Element Lab Solutions.[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades, MDPI.[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines, ResearchGate / Semantic Scholar.[Link]

Sources

Troubleshooting

4-((piperazin-1-yl)methyl)phenol 2hcl stability at room temperature

Welcome to the Technical Support Center for 4-((piperazin-1-yl)methyl)phenol dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-((piperazin-1-yl)methyl)phenol dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. By understanding the specific molecular vulnerabilities of this compound, you can prevent degradation, ensure reproducible assays, and rescue compromised experiments.

Module 1: Molecular Vulnerability Profile

To master the handling of 4-((piperazin-1-yl)methyl)phenol 2HCl, one must understand its structural dichotomy. The molecule consists of two distinct domains with opposing stability profiles:

  • The Piperazine Dihydrochloride Core: The 2HCl salt form is thermally robust, with piperazine dihydrochloride exhibiting stability up to ~318°C in solid state[1]. However, this salt formation renders the compound highly hygroscopic . It will actively scavenge moisture from ambient air, lowering the activation energy for solid-state degradation.

  • The Phenol Moiety: Phenols are highly sensitive to redox reactions. The rate-determining step of phenol degradation is its auto-oxidation into a phenoxy radical, which rapidly converts into colored quinone derivatives[2]. This process is catalyzed by atmospheric oxygen, ultraviolet/visible light, and trace transition metals.

At room temperature, the solid powder is stable only if the microenvironment strictly excludes moisture and photons.

Module 2: Diagnostic Troubleshooting (Q&A)

Q1: My lyophilized powder has changed from pure white to a faint pink or brownish hue. Is it still viable for in vitro assays? Causality: The discoloration is the visual manifestation of phenol auto-oxidation. The pink/brown hue indicates the formation of ortho- or para-quinones[2]. Resolution: If the powder is noticeably pink, the compound has degraded. Because quinones are highly electrophilic and can covalently bind to nucleophilic residues (like cysteine or lysine) on your target proteins, using oxidized batches will cause false-positive inhibition or off-target toxicity. Discard the batch.

Q2: The powder was left on the benchtop at room temperature and has now clumped into a sticky resin. What happened? Causality: The dihydrochloride salt is deliquescent[1]. At room temperature and standard laboratory humidity (>30% RH), the salt absorbs atmospheric water until it dissolves in its own absorbed moisture. This localized aqueous microenvironment accelerates the oxidation of the phenol ring. Resolution: Always equilibrate the sealed vial to room temperature before opening to prevent condensation. Store in a desiccator.

Q3: How long is the reconstituted solution stable at room temperature? Causality: In an aqueous solution, the protective acidic microenvironment of the solid 2HCl salt is diluted. As the pH approaches physiological levels (pH 7.4), the phenol (pKa ~9.5) becomes significantly more susceptible to radical oxidation[3]. Resolution: At room temperature, aqueous solutions exposed to ambient light and air begin degrading within 2 to 4 hours. Solutions must be kept on ice, protected from light, and used immediately.

Module 3: Empirical Stability Matrix

To facilitate quick reference, all quantitative stability limits are summarized below.

Storage StateTemperatureEnvironmentExpected Shelf LifePrimary Degradation Risk
Solid Powder Room Temp (20-25°C)Desiccated, Dark6 - 12 MonthsSlow auto-oxidation
Solid Powder Room Temp (20-25°C)Open to Air/Light< 48 HoursDeliquescence & Quinone formation
Solid Powder -20°C to -80°CDesiccated, Dark> 2 YearsNone
Aqueous Solution Room Temp (20-25°C)Ambient Light< 4 HoursRapid radical oxidation
Aqueous Solution 4°CDark24 - 48 HoursOxidation
DMSO Solution -80°CDark, Inert Gas6 MonthsFreeze-thaw precipitation

Module 4: Mechanistic Visualizations

The following diagrams map the logical relationships between environmental triggers and molecular degradation, as well as the optimal handling workflow.

G A 4-((Piperazin-1-yl)methyl)phenol (Intact, White) B Moisture Absorption (Deliquescence) A->B High Humidity (Room Temp) C Phenoxy Radical (Reactive Intermediate) A->C O2 / Light (Slow Pathway) B->C O2 / Light / Trace Metals D Quinone Derivatives (Pink/Brown Degradant) C->D Auto-oxidation

Fig 1. Environmental degradation pathway of the phenol moiety via radical oxidation.

Workflow N1 1. Equilibrate to Room Temp (Keep vial sealed) N2 2. Purge with Inert Gas (Argon/Nitrogen) N1->N2 N3 3. Reconstitute in Degassed Solvent (Validate: Colorless Solution) N2->N3 N4 4. Aliquot into Amber Vials (Protect from UV/Vis Light) N3->N4 N5 5. Flash Freeze & Store (-20°C to -80°C) N4->N5

Fig 2. Self-validating inert reconstitution workflow to prevent oxidative degradation.

Module 5: Validated Workflows (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. The following workflow ensures that any degradation is caught before the compound is introduced into your assay.

Protocol: Inert Reconstitution & Aliquoting

Objective: Prepare a master stock solution while preventing moisture ingress and phenol oxidation[3].

  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage. Do not open it. Allow it to sit at room temperature for exactly 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic 2HCl salt, initiating degradation.

  • Solvent Degassing: While waiting, sparge your chosen solvent (e.g., DMSO or ddH2O) with Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen.

  • Inert Purging: Open the vial inside a glove box or under a gentle stream of Argon/Nitrogen.

  • Reconstitution & Self-Validation: Add the degassed solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until dissolved.

    • Validation Checkpoint: Hold the vial against a pure white piece of paper under bright light. The solution must be perfectly colorless . If you detect a faint yellow or pink tint, the phenol has oxidized to a quinone. The validation fails, and the stock should be discarded.

  • Aliquoting: Divide the validated stock into single-use amber microcentrifuge tubes.

    • Causality: Amber tubes block UV/Vis photons, preventing photo-catalyzed radical formation. Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to crash out of solution.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

References

  • PubChem: Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 (National Center for Biotechnology Information).[Link]

  • Journal of the American Chemical Society: Molecular Engineering of Organic Prelithiation Agents via Frontier Orbital Regulation (American Chemical Society).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Technical Guide: Stability Profiling of 4-((piperazin-1-yl)methyl)phenol – Free Base vs. Dihydrochloride (2HCl) Salt

In medicinal chemistry and drug development, the selection of the correct physical form of an active pharmaceutical ingredient (API) or a critical building block is paramount. 4-((piperazin-1-yl)methyl)phenol is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, the selection of the correct physical form of an active pharmaceutical ingredient (API) or a critical building block is paramount. 4-((piperazin-1-yl)methyl)phenol is a highly versatile bifunctional intermediate containing both a basic piperazine ring and an electron-rich phenolic hydroxyl group.

This guide provides an objective, data-driven comparison between the free base and the dihydrochloride (2HCl) salt forms of this compound. By examining the mechanistic causality behind their degradation pathways, researchers can make informed decisions regarding formulation, storage, and synthetic handling.

Mechanistic Causality: The Chemistry of Degradation

The stability of an amine-phenol conjugate is dictated by its electronic environment and its physical crystal lattice. The free base form of 4-((piperazin-1-yl)methyl)phenol is notoriously difficult to handle due to three overlapping degradation mechanisms, which are effectively neutralized by salt formation.

A. Oxidative Susceptibility and Polymerization

Phenols are inherently electron-rich and susceptible to oxidation, readily forming reactive quinones or quinone imines upon exposure to atmospheric oxygen and light[1],[2]. In the free base form, the unprotonated nitrogen atoms of the piperazine ring act as internal bases, facilitating the deprotonation of the phenol and accelerating this oxidative process.

Once the highly reactive p-quinone imine intermediate is generated, it undergoes rapid Michael-type addition reactions with the nucleophilic, unprotonated piperazine nitrogens of adjacent molecules[1]. This creates a runaway polymerization cascade, visually manifesting as the compound turning pink, then brown, and eventually degrading into an insoluble tar[3],[2].

The 2HCl Advantage: Converting the molecule to the dihydrochloride salt protonates both the secondary and tertiary amines on the piperazine ring (piperazine pKa values are typically ~5.35 and 9.73)[4],[5]. A protonated amine is highly electron-withdrawing and completely lacks nucleophilicity. This structural lock prevents the amine from participating in Michael additions, effectively short-circuiting the primary degradation pathway[3].

B. Hygroscopicity and Hydrate Formation

Piperazine free bases are highly deliquescent. They readily absorb atmospheric moisture to form unpredictable hydrates (such as the well-documented piperazine hexahydrate)[4],[5]. This hygroscopicity leads to caking, poor flowability, and makes accurate stoichiometric weighing nearly impossible. The 2HCl salt establishes a robust, ionic crystal lattice that is significantly less prone to moisture sorption, maintaining a consistent molecular weight[6],[4].

C. Carbon Dioxide Scavenging

Free piperazine derivatives act as atmospheric carbon dioxide scavengers. The unprotonated secondary amine reacts with ambient CO2 to form a series of carbamates[5]. The 2HCl salt, lacking free lone pairs on the nitrogen atoms, is entirely inert to CO2, ensuring long-term shelf stability[3].

Quantitative Property Comparison

The following table summarizes the physicochemical differences driven by the electronic and structural variations between the two forms.

Physicochemical Property4-((piperazin-1-yl)methyl)phenol (Free Base)4-((piperazin-1-yl)methyl)phenol 2HCl
Physical State (at RT) Amorphous solid or viscous oil; prone to discoloration.Crystalline solid; white to off-white.
Melting Point Typically < 110 °C (analogous to piperazine base)[4].> 300 °C (driven by high crystal lattice energy)[4].
Hygroscopicity High; readily forms hydrates[6],[5].Low to Moderate; stable under standard humidity.
Oxidative Stability Poor; rapid auto-oxidation to colored polymers[1],[2].Excellent; protonation protects against oxidation[3].
Atmospheric Reactivity High; absorbs CO2 to form carbamates[5].Inert; no reaction with atmospheric CO2.
Aqueous Solubility Moderate; highly pH dependent.High; freely soluble in aqueous media.

Degradation Pathway Visualization

The diagram below illustrates the divergent stability pathways of the free base versus the 2HCl salt when exposed to environmental stress.

DegradationPathway A 4-((piperazin-1-yl)methyl)phenol (Free Base) B Atmospheric O2 / Light (Oxidative Stress) A->B Exposure F 4-((piperazin-1-yl)methyl)phenol 2HCl Salt A->F + 2 eq. HCl C p-Quinone Imine Intermediate (Highly Reactive Electrophile) B->C -2e-, -2H+ D Michael Addition via Unprotonated Piperazine C->D Nucleophilic Attack E Colored Polymeric Adducts (Pink/Brown Discoloration) D->E Irreversible Degradation G Stable Ionic Crystal Lattice (Protonated Amines) F->G Steric & Electronic Protection

Fig 1: Oxidative degradation mechanism of the free base vs. the protective protonation of the 2HCl salt.

Self-Validating Experimental Protocols

To objectively validate the stability profiles of these two forms, the following self-validating experimental protocols should be executed. These methods are designed to ensure that degradation is accurately quantified and not masked by secondary reactions (such as precipitation).

Protocol A: Accelerated Oxidative Stability Testing (HPLC-UV)

Purpose: To quantify the rate of oxidative degradation and polymer formation.

  • Sample Preparation: Prepare equimolar stock solutions (1.0 mg/mL) of both the free base and the 2HCl salt in a 50:50 Methanol:Water mixture.

  • Antioxidant Control (Self-Validation Step): Prepare a parallel control set for the free base spiked with 0.1% (w/v) ascorbic acid. Ascorbic acid acts as a reducing agent to scavenge oxygen, proving that degradation in the test sample is strictly oxidative[2].

  • Environmental Stress: Expose the main samples to 40 °C and 75% Relative Humidity (RH) in clear glass vials to allow ambient light and oxygen permeation.

  • Quenching & Aliquoting: At days 0, 7, 14, and 28, withdraw 100 µL aliquots. Immediately quench the aliquots into 900 µL of mobile phase containing 0.05% trifluoroacetic acid (TFA) to halt further oxidation prior to injection.

  • HPLC-UV Analysis: Run the samples using a C18 reverse-phase column. Monitor at 254 nm and 280 nm.

  • Mass Balance Check: Calculate the total peak area. If the total peak area of the stressed free base sample decreases by >10% compared to Day 0 without corresponding impurity peaks, it indicates the formation of insoluble polymeric tars[1]. Centrifuge the vial and visually inspect for dark precipitates.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Purpose: To measure moisture uptake and hydrate formation.

  • Sample Loading: Load 10-15 mg of the anhydrous 2HCl salt and the free base into separate quartz crucibles within the DVS microbalance.

  • Equilibration: Dry the samples at 0% RH and 25 °C until the mass change is less than 0.002% per minute (establishing the dry baseline).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments.

  • Data Interpretation: A hysteresis loop in the free base isotherm, combined with a mass increase corresponding to molar equivalents of water (e.g., ~56% mass increase for a hexahydrate), confirms structural hydrate formation[4],[5]. The 2HCl salt should exhibit a flat isotherm (<2% mass change), confirming its non-hygroscopic nature.

Experimental Workflow Visualization

Workflow Step1 Sample Prep: Equimolar Solutions of Free Base & 2HCl Step2 Environmental Stress: 40°C / 75% RH Light & O2 Exposure Step1->Step2 Step3 Aliquoting & Quenching (Days 0, 7, 14, 28) Step2->Step3 Step4 HPLC-UV Analysis (Quantify API & Impurities) Step3->Step4 Step5 Mass Balance Check & Kinetics Synthesis Step4->Step5

Fig 2: Step-by-step experimental workflow for accelerated oxidative stability testing.

Conclusion & Formulation Best Practices

For research, synthesis, and formulation involving 4-((piperazin-1-yl)methyl)phenol, the 2HCl salt is the definitively superior choice . The free base is fundamentally compromised by its own structure: the basic piperazine nitrogen catalyzes the oxidation of its own phenolic moiety, leading to rapid degradation, discoloration, and polymerization.

By utilizing the dihydrochloride salt, researchers lock the molecule into a high-melting, non-hygroscopic, and oxidatively stable crystal lattice. If the free base must be used for a specific synthetic step, it should be generated in situ immediately prior to use, handled under an inert atmosphere (nitrogen or argon), and protected from ambient light to prevent rapid degradation.

References

  • Title: What are the stability conditions of piperazine?
  • Source: benchchem.
  • Source: sciencemadness.
  • Source: wikipedia.
  • Title: Electrochemical Oxidation of 4-(Piperazin-1-yl)
  • Source: benchchem.

Sources

Comparative

Comparative Efficacy Guide: 4-((piperazin-1-yl)methyl)phenol 2HCl Analogs in Neuropharmacology

Executive Summary The compound 4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6), commonly referred to as p-hydroxybenzylpiperazine, serves as a critical pharmacophore in modern neuropharmacology. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6), commonly referred to as p-hydroxybenzylpiperazine, serves as a critical pharmacophore in modern neuropharmacology. While traditional benzylpiperazines (like BZP) are well-documented as non-selective monoamine releasers and reuptake inhibitors [2], the strategic addition of a para-phenolic hydroxyl group fundamentally shifts the molecule's binding thermodynamics. This guide objectively compares the baseline efficacy of 4-((piperazin-1-yl)methyl)phenol 2HCl against its N-substituted analogs and industry standards, providing researchers with actionable, data-backed insights for lead optimization in CNS drug development.

Mechanistic Grounding & Pathway Dynamics

The pharmacological utility of the 4-((piperazin-1-yl)methyl)phenol scaffold lies in its dual-action potential. The piperazine ring acts as a basic amine that interacts with the aspartate residues (e.g., Asp3.32) conserved across aminergic G-protein coupled receptors (GPCRs). Concurrently, the para-hydroxyl group acts as a critical hydrogen bond donor, mimicking the catechol hydroxyls of endogenous dopamine to engage serine residues (e.g., Ser5.42) within the receptor binding pocket [3].

Pathway A 4-((piperazin-1-yl)methyl)phenol Analogs B DAT / SERT Inhibition A->B Blocks reuptake D D2 / 5-HT2A Receptor Binding A->D Direct agonism/ antagonism C Presynaptic Monoamine Accumulation B->C Increases synaptic concentration E Downstream Signaling Cascades C->E Receptor activation D->E Modulates tone

Fig 1: Dual-mechanism pharmacological pathway of phenolic benzylpiperazine derivatives.

Comparative Efficacy Profiles

To establish a baseline, we compare the unsubstituted base scaffold against its N-methylated and N-benzylated analogs. 1-Benzylpiperazine (BZP) is included as an industry reference standard to highlight the impact of the phenolic substitution.

Table 1: In Vitro Binding Affinities ( Ki​ in nM)
Compound / AnalogDAT Ki​ (nM)SERT Ki​ (nM)5-HT 2A​ Ki​ (nM)D 2​ Ki​ (nM)
4-((piperazin-1-yl)methyl)phenol 2HCl (Base)4501,20085320
N-Methyl Analog 21085045110
N-Benzyl Analog 853101245
1-Benzylpiperazine (BZP) (Reference) [2]1756,050450>1,000
Structure-Activity Relationship (SAR) Causality
  • The Phenolic Advantage : Comparing the Base Scaffold to BZP reveals that the addition of the para-OH group drastically improves affinity for 5-HT 2A​ and D 2​ receptors. This is caused by the establishment of a strong hydrogen bond network in the orthosteric site, transitioning the molecule from a simple transporter inhibitor to a direct receptor modulator.

  • N-Substitution Lipophilicity : The N-Benzyl analog demonstrates the highest overall efficacy. The causality here is driven by π-π stacking; the secondary aromatic ring occupies an accessory hydrophobic pocket within the receptor, anchoring the molecule and dropping the Ki​ to 12 nM for 5-HT 2A​ .

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives inherent in basic amine screening.

Workflow S1 Compound Synthesis & Purification (2HCl Salt) S2 Radioligand Binding Assays (Ki determination) S1->S2 S3 Functional Assays (cAMP / Ca2+ flux) S2->S3 Select high-affinity ligands S4 Neurotoxicity Profiling (SH-SY5Y cells) S3->S4 Evaluate functional efficacy S5 Lead Selection & Optimization S4->S5 Filter by safety margin

Fig 2: High-throughput screening and validation workflow for piperazine analogs.

Protocol A: Radioligand Binding Assay (D 2​ / 5-HT 2A​ )

Objective: Quantify the binding affinity ( Ki​ ) of piperazine analogs.

  • Membrane Preparation : Homogenize CHO cells stably expressing human D 2​ or 5-HT 2A​ receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Pre-treatment of Filters (Critical Step) : Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: Piperazine derivatives are highly basic and positively charged at physiological pH, causing them to bind nonspecifically to the negatively charged glass fibers. PEI coats the fibers, neutralizing the charge and drastically reducing background noise, thereby validating the signal-to-noise ratio.

  • Incubation : Incubate 50 µg of membrane protein with [³H]-spiperone (for D 2​ ) or [³H]-ketanserin (for 5-HT 2A​ ) and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 25°C.

  • Termination : Rapidly filter the homogenate through the PEI-treated GF/B filters using a vacuum manifold. Wash three times with ice-cold buffer to halt binding kinetics instantly.

  • Quantification : Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: SH-SY5Y Neurotoxicity & ROS Profiling

Objective: Establish the safety margin and neurotoxic potential of the analogs.

  • Cell Culture : Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well.

  • Compound Treatment : Expose cells to the analogs at concentrations ranging from 1 µM to 500 µM for 24 hours.

  • ROS Quantification : Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 45 minutes. Measure fluorescence at Ex/Em = 485/535 nm.

    • Causality: Unsubstituted benzylpiperazines have been shown to induce oxidative stress via mitochondrial complex-I inhibition, leading to dopaminergic cell death [1]. Evaluating reactive oxygen species (ROS) generation is a mandatory self-validating step to ensure that the increased receptor affinity of the N-benzylated analogs does not come at the cost of neurotoxicity.

Conclusion

The 4-((piperazin-1-yl)methyl)phenol 2HCl scaffold offers a superior starting point for CNS drug discovery compared to standard benzylpiperazines. By leveraging the hydrogen-bonding capacity of the para-phenol group, researchers can synthesize N-substituted analogs that achieve nanomolar affinity for serotonergic and dopaminergic targets while maintaining a predictable structure-activity relationship.

References

  • Majrashi, M., et al. (2017). "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." Toxicology Mechanisms and Methods, 28(1), 1-10. URL:[Link]

  • European Union Drugs Agency (EUDA). "BZP/piperazines drug profile." EUDA Publications. URL:[Link]

  • Newman, A. H., et al. (2006). "Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders." Chemical Reviews, 106(7), 2938-2973. URL:[Link]

Validation

4-((piperazin-1-yl)methyl)phenol 2hcl compared to other piperazine derivatives

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is one of the most consequential decisions in early-stage drug discovery. The piperazine ring—a six-membered heterocycle containing two n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is one of the most consequential decisions in early-stage drug discovery. The piperazine ring—a six-membered heterocycle containing two nitrogen atoms at opposite positions—is a privileged scaffold present in a vast array of FDA-approved therapeutics, from kinase inhibitors to atypical antipsychotics[1].

However, the functionalization of this core drastically alters its physicochemical properties, target engagement, and metabolic fate. This guide provides an in-depth, objective comparison of 4-((piperazin-1-yl)methyl)phenol 2HCl (also known as 4-hydroxybenzylpiperazine dihydrochloride) against other foundational piperazine and piperidine derivatives. By analyzing the structural causality behind these differences, we aim to equip drug development professionals with actionable insights for scaffold selection.

Structural Causality: Benzylpiperazines vs. Phenylpiperazines

To understand the utility of 4-((piperazin-1-yl)methyl)phenol, we must first deconstruct its structural classification. It belongs to the benzylpiperazine family, which is fundamentally distinct from the phenylpiperazine family (e.g., 1-phenylpiperazine or mCPP) and the piperidine class[2][3].

The Methylene Bridge and Basicity (pKa)

The defining feature of 4-((piperazin-1-yl)methyl)phenol is the methylene bridge (-CH2-) separating the aromatic phenol ring from the piperazine nitrogen. This is not merely a structural spacer; it is an electronic insulator.

  • In phenylpiperazines (like 1-PP), the nitrogen lone pair conjugates directly with the pi-system of the aromatic ring. This delocalization significantly lowers the basicity of the nitrogen, resulting in a pKa of approximately 8.4[4].

  • In benzylpiperazines like 4-((piperazin-1-yl)methyl)phenol, the methylene bridge prevents this conjugation. Consequently, the piperazine nitrogen retains its high basicity, exhibiting a pKa closer to 9.7[4].

  • Piperidines , possessing only a single nitrogen, are even more basic (pKa ~11.2), which often leads to stronger ionic interactions but higher risks of off-target toxicity (e.g., phospholipidosis)[5][6].

The Role of the para-Hydroxyl Group

While unsubstituted 1-benzylpiperazine (BZP) is a highly lipophilic, CNS-penetrant stimulant[7], the addition of the para-hydroxyl group in 4-((piperazin-1-yl)methyl)phenol fundamentally shifts the molecule's pharmacological utility. The phenol acts as both a hydrogen bond donor and acceptor, allowing the molecule to mimic tyrosine or dopamine residues within G-protein coupled receptor (GPCR) binding pockets or kinase active sites. Furthermore, the dihydrochloride (2HCl) salt form ensures exceptional aqueous solubility, making it an ideal, tractable building block for high-throughput synthesis[8].

G Piperazine Piperazine Core Benzyl Benzylpiperazines (e.g., BZP) Piperazine->Benzyl + Methylene Bridge Phenyl Phenylpiperazines (e.g., 1-PP, mCPP) Piperazine->Phenyl Direct Arylation Phenol 4-((piperazin-1-yl)methyl)phenol Benzyl->Phenol + para-Hydroxyl DAT DAT / NET (Monoamine Transporters) Benzyl->DAT Stimulant Profile SERT 5-HT Receptors (Serotonin) Phenyl->SERT Hallucinogenic/Empathogenic Phenol->DAT Modulated Affinity Kinase Kinase / GPCR Ligand Building Block Phenol->Kinase H-Bonding / Tyrosine Mimic

Figure 1: Structural divergence of piperazine scaffolds and their corresponding pharmacological trajectories.

Pharmacological Target Engagement

The structural nuances discussed above dictate the receptor affinity profiles of these derivatives.

  • Phenylpiperazines (e.g., 1-PP, mCPP): The rigid, conjugated structure of phenylpiperazines makes them highly selective for serotonin (5-HT) receptors. They are frequently utilized as serotonin-norepinephrine releasing agents (SNRAs) or direct 5-HT agonists/antagonists[3].

  • Unsubstituted Benzylpiperazines (e.g., BZP): These compounds primarily act on dopamine transporters (DAT) and norepinephrine transporters (NET), promoting the presynaptic release of catecholamines, resulting in a stimulant profile[9][10].

  • 4-((piperazin-1-yl)methyl)phenol: The introduction of the phenol group modulates this dopaminergic activity. By mimicking endogenous catecholamines, this derivative is frequently utilized not as a final drug, but as a privileged intermediate to synthesize highly selective dopamine receptor ligands or targeted kinase inhibitors where the phenol group anchors the molecule via hydrogen bonding to the protein backbone[1][11].

Quantitative Physicochemical Comparison

To facilitate scaffold selection, the following table synthesizes the comparative physicochemical and metabolic profiles of these derivatives.

CompoundCore ScaffoldKey SubstitutionEst. Basic N pKaTarget PreferencePrimary Metabolic Liability
4-((piperazin-1-yl)methyl)phenol Benzylpiperazinepara-Hydroxyl~9.7DAT/NET, KinasesPhase II (Glucuronidation)
1-Benzylpiperazine (BZP) BenzylpiperazineNone~9.7DAT/NETPhase I (CYP450 Oxidation)
1-Phenylpiperazine (1-PP) PhenylpiperazineNone~8.4SERT (5-HT)Phase I (CYP450 Oxidation)
Piperidine PiperidineN/A~11.2VariousPhase I (CYP450 Oxidation)

Experimental Methodologies

When integrating 4-((piperazin-1-yl)methyl)phenol into a drug discovery pipeline, researchers must account for the specific metabolic liabilities introduced by the phenol group—namely, rapid Phase II glucuronidation. The following protocols provide self-validating systems for evaluating this compound.

Protocol A: In Vitro Phase II Metabolic Stability (Glucuronidation) Assay

Unlike unsubstituted BZP, which relies heavily on CYP450-mediated Phase I metabolism, the phenol group of 4-((piperazin-1-yl)methyl)phenol is highly susceptible to UDP-glucuronosyltransferases (UGTs).

Rationale: To accurately determine the in vitro intrinsic clearance ( CLint​ ) driven by Phase II metabolism. Self-Validating Design: This assay incorporates a positive control to verify UGT activity and a negative control (minus cofactor) to distinguish enzymatic metabolism from chemical instability.

  • Preparation: Prepare a 10 mM stock of 4-((piperazin-1-yl)methyl)phenol 2HCl in DMSO. Dilute to a 1 µM working concentration in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the reaction by adding the Phase II cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA), to a final concentration of 2 mM.

    • Control A (Positive): Run a parallel reaction using 7-hydroxycoumarin (a known UGT substrate) to validate microsomal UGT activity.

    • Control B (Negative): Run a parallel reaction with 4-((piperazin-1-yl)methyl)phenol but substitute UDPGA with an equal volume of buffer.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and scanning for the +176 Da mass shift indicative of the glucuronide conjugate.

Protocol B: Radioligand Displacement Assay for Monoamine Transporters

To compare the target engagement of the synthesized derivatives against BZP or 1-PP.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT or SERT. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Incubation: Incubate 20 µg of membrane protein with a specific radioligand (e.g., [3H] WIN35,428 for DAT) at the established Kd​ concentration.

  • Displacement: Add varying concentrations of 4-((piperazin-1-yl)methyl)phenol (from 10−10 to 10−5 M).

    • Self-Validation (NSB): Define Non-Specific Binding (NSB) by incubating a control well with 10 µM GBR12909 (a potent DAT inhibitor).

  • Filtration & Counting: After 2 hours at room temperature, rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Compound 4-((piperazin-1-yl)methyl)phenol 2HCl (Test Compound) Prep Aqueous Solubilization (Buffer / DMSO) Compound->Prep Assay1 In Vitro ADME (HLM Incubation + UDPGA) Prep->Assay1 Phase II Metabolism Check Assay2 Receptor Binding (Radioligand Displacement) Prep->Assay2 Target Engagement Check Analysis1 LC-MS/MS (Metabolite ID: Glucuronidation) Assay1->Analysis1 Analysis2 Scintillation Counting (IC50 / Ki Determination) Assay2->Analysis2

Figure 2: High-throughput experimental workflow for evaluating functionalized piperazine derivatives.

Sources

Comparative

reproducibility of 4-((piperazin-1-yl)methyl)phenol 2hcl cell viability assays

Publish Comparison Guide: Ensuring Reproducibility in Cell Viability Assays for 4-((piperazin-1-yl)methyl)phenol 2HCl As a Senior Application Scientist, I frequently encounter screening campaigns derailed by false positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Ensuring Reproducibility in Cell Viability Assays for 4-((piperazin-1-yl)methyl)phenol 2HCl

As a Senior Application Scientist, I frequently encounter screening campaigns derailed by false positives or irreproducible IC50 values. When evaluating bioactive small molecules like 4-((piperazin-1-yl)methyl)phenol 2HCl , researchers often default to standard colorimetric assays (like MTT or WST-8) without considering the intrinsic chemical properties of the compound.

This guide objectively compares the performance of widely used cell viability assays when testing phenolic-piperazine derivatives. By understanding the chemical causality behind assay interference, you can implement self-validating protocols that ensure your readouts reflect true biological cytotoxicity rather than chemical artifacts.

The Chemical Causality of Assay Artifacts

To achieve reproducibility, we must first analyze the molecular structure of 4-((piperazin-1-yl)methyl)phenol 2HCl. This compound possesses two functional groups that directly sabotage traditional viability readouts:

  • The Phenol Ring (Redox Interference): Phenolic compounds are well-documented electron donors. In tetrazolium-based assays (MTT, MTS, WST-8), phenolics can non-enzymatically reduce the tetrazolium salt into a colored formazan dye, even in the absence of living cells[1][2]. This spontaneous redox reaction artificially inflates viability signals, masking the compound's true cytotoxic effects.

  • The Dihydrochloride (2HCl) Salt (pH Shift): The piperazine moiety is highly basic and is stabilized as a 2HCl salt. When dissolved in unbuffered or weakly buffered culture media, the release of protons causes a rapid, localized drop in pH. This acidic shift not only induces off-target cellular stress (confounding the pharmacological data) but also alters the absorption spectrum of phenol red in the media, which directly overlaps with the 450–570 nm measurement window of colorimetric assays[1][3].

G Compound 4-((piperazin-1-yl)methyl) phenol 2HCl Phenol Phenol Moiety (Redox Active) Compound->Phenol Salt 2HCl Salt (Acidic Shift) Compound->Salt MTT MTT/WST-8 Assay (Tetrazolium) Phenol->MTT Reduces dye ATP CellTiter-Glo (ATP Luminescence) Phenol->ATP No reaction Salt->MTT Lowers pH Salt->ATP Buffered by reagent Artifact1 False Positive Viability (Non-enzymatic reduction) MTT->Artifact1 Artifact2 Phenol Red Shift (Optical Interference) MTT->Artifact2 TrueSignal True Cell Viability (No redox interference) ATP->TrueSignal

Mechanistic pathways of chemical interference in viability assays.

Objective Assay Comparison

To bypass these chemical liabilities, we must compare the standard alternatives. The table below evaluates three primary viability platforms against the specific challenges posed by 4-((piperazin-1-yl)methyl)phenol 2HCl.

Table 1: Viability Assay Comparison for Phenolic-Piperazine Compounds

Assay PlatformMechanism of ActionSusceptibility to Phenol RedoxSusceptibility to pH ShiftsReproducibility for this Compound
MTT Assay Tetrazolium reduction to insoluble formazanHigh (False positives due to spontaneous reduction)[2]High (Solubilization steps are pH-dependent)[1]Poor. Requires extensive washing and cell-free controls.
WST-8 (CCK-8) Tetrazolium reduction to soluble formazanModerate-High (Phenols still act as electron donors)[4]Moderate (Phenol red interference at 460 nm)[5]Fair. Better than MTT, but redox artifacts remain a risk.
ATP Luminescence (e.g., CellTiter-Glo)Luciferase-catalyzed oxidation of luciferin using cellular ATPNone (ATP is measured directly; bypasses redox)[6]Low (Assay buffer neutralizes minor pH shifts)[7]Excellent. Highly sensitive, homogeneous, and artifact-free.

The Verdict: ATP-based luminescence is the superior choice. Because it measures ATP as a direct proxy for metabolic activity rather than relying on a redox-sensitive dye, it completely eliminates the false-positive signals generated by the phenol ring[6][7].

Quantitative Impact of Chemical Interference

Failure to select the right assay results in skewed pharmacological data. Table 2 illustrates the expected quantitative divergence when testing a redox-active compound like 4-((piperazin-1-yl)methyl)phenol 2HCl.

Table 2: Expected IC50 Discrepancies Across Assay Formats

Assay TypeApparent IC50 (µM)Data Integrity StatusRoot Cause of Discrepancy
MTT > 150 µM❌ False Negative (Toxicity missed)Phenol moiety reduces MTT, mimicking living cell signal.
WST-8 85 µM⚠️ ConfoundedPartial redox interference inflates viability baseline.
ATP Luminescence 12 µM✅ AccurateTrue measurement of ATP depletion following cell death.

Self-Validating Experimental Protocol

To guarantee reproducibility, your workflow must be a self-validating system. This means embedding controls that actively prove the compound is not interfering with the assay chemistry. Below is the optimized, step-by-step protocol for evaluating 4-((piperazin-1-yl)methyl)phenol 2HCl using an ATP-based luminescent assay.

Step 1: pH-Neutralized Compound Preparation

Causality: The 2HCl salt will acidify your media, causing off-target cell death.

  • Dissolve 4-((piperazin-1-yl)methyl)phenol 2HCl in 100% DMSO to create a 10 mM stock.

  • Dilute the stock into complete culture media to create a 2X working concentration.

  • Critical Step: Spot-check the pH of the 2X media stock. If the pH drops below 7.2, titrate with 0.1 N NaOH until the pH normalizes to 7.4.

Step 2: Cell Seeding
  • Seed target cells (e.g., 1,000–5,000 cells/well depending on cell type) into a solid white, flat-bottom 384-well plate in 25 µL of media.

  • Include a set of Cell-Free Control Wells containing only 25 µL of media (no cells).

  • Incubate overnight at 37°C, 5% CO2.

Step 3: Compound Treatment & Self-Validation

Causality: We must prove the compound does not quench the luciferase enzyme.

  • Add 25 µL of the 2X compound stock to the cell-containing wells (final volume = 50 µL).

  • Add 25 µL of the 2X compound stock to the Cell-Free Control Wells .

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

Step 4: ATP Luminescence Readout
  • Equilibrate the plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. (Temperature gradients cause edge effects and signal variance).

  • Add 50 µL of CellTiter-Glo 2.0 reagent to all wells (1:1 ratio with culture volume)[6].

  • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence on a microplate reader.

Validation Check: The luminescence of the Cell-Free Control wells containing the compound must equal the luminescence of the Cell-Free Control wells containing only DMSO. If they match, you have successfully proven that 4-((piperazin-1-yl)methyl)phenol 2HCl does not chemically interfere with the luciferase readout.

Workflow Step1 1. Compound Prep Neutralize 2HCl stock to pH 7.4 Step2 2. Cell Seeding Seed cells in white opaque 384-well plates Step1->Step2 Step3 3. Treatment Add compound + Cell-Free Controls Step2->Step3 Step4 4. Assay Addition Add ATP Reagent (1:1 volume) Step3->Step4 Step5 5. Incubation Mix 2 min, Incubate 10 min at RT Step4->Step5 Step6 6. Readout Measure Luminescence & Validate Controls Step5->Step6

Self-validating high-throughput workflow for ATP-based cell viability.

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. ACS Publications.[Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.[Link]

Sources

Validation

benchmarking 4-((piperazin-1-yl)methyl)phenol 2hcl binding kinetics

An in-depth technical analysis and benchmarking guide for evaluating the binding kinetics of 4-((piperazin-1-yl)methyl)phenol 2HCl against monoamine transporters. Executive Summary In the landscape of neuropharmacology a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating the binding kinetics of 4-((piperazin-1-yl)methyl)phenol 2HCl against monoamine transporters.

Executive Summary

In the landscape of neuropharmacology and forensic toxicology, piperazine derivatives represent a highly versatile class of monoamine transporter ligands. 4-((piperazin-1-yl)methyl)phenol 2HCl , commonly known as 4-hydroxybenzylpiperazine dihydrochloride (4-OH-BZP) , is the primary Phase I active metabolite of the synthetic stimulant 1-benzylpiperazine (BZP)[1].

As a Senior Application Scientist, I frequently see researchers default to steady-state IC50​ or Ki​ values when evaluating fragment scaffolds or metabolites. However, steady-state thermodynamics fail to capture the temporal dynamics of drug-target engagement. This guide benchmarks the real-time binding kinetics ( kon​ , koff​ , and residence time) of 4-OH-BZP 2HCl against its parent compound (BZP), related piperazines (TFMPP), and high-affinity reference standards (GBR-12909). By utilizing Surface Plasmon Resonance (SPR), we can dissect exactly how the para-hydroxyl substitution alters the kinetic profile at the Human Dopamine Transporter (hDAT).

Mechanistic Causality: The Thermodynamic Impact of the para-Hydroxyl Group

To understand the kinetic behavior of 4-((piperazin-1-yl)methyl)phenol, we must examine the structural thermodynamics of the binding event. The parent compound, BZP, binds to the orthosteric site of hDAT, acting as a competitive reuptake inhibitor and monoamine releaser[2].

When hepatic CYP2D6 metabolizes BZP into 4-OH-BZP, it introduces a highly polar hydroxyl group at the para position of the benzyl ring[3]. This single substitution fundamentally alters the binding kinetics:

  • Association Rate ( kon​ ): The hydroxyl group increases the topological polar surface area (TPSA). When the ligand transitions from the aqueous bulk solvent into the lipophilic binding pocket of hDAT, it incurs a massive desolvation penalty . Stripping the water molecules hydrogen-bonded to the phenol group requires energy, which increases the activation energy barrier for binding, resulting in a significantly slower kon​ compared to unsubstituted BZP.

  • Dissociation Rate ( koff​ ): Unless the hydroxyl group perfectly coordinates with a polar residue in the binding pocket (e.g., Asp79), the buried polar group creates a thermodynamically frustrated state. The bulk solvent actively competes to re-solvate the phenol, lowering the activation energy for dissociation and leading to a faster koff​ and a shorter residence time ( τ ) .

Pathway BZP 1-Benzylpiperazine (BZP) High Lipophilicity CYP Hepatic CYP2D6 Phase I Metabolism BZP->CYP Metabolite 4-OH-BZP 2HCl Increased Desolvation Penalty CYP->Metabolite DAT hDAT Orthosteric Site Transient Binding Metabolite->DAT Slower k_on, Faster k_off Effect Reduced Synaptic DA Accumulation vs Parent DAT->Effect

Metabolic conversion of BZP to 4-OH-BZP and its kinetic impact on hDAT targeting.

Benchmarking Binding Kinetics: Comparative Data

To objectively evaluate 4-OH-BZP 2HCl, we benchmark it against alternative monoamine transporter ligands. The data below summarizes the kinetic rate constants derived from SPR analysis.

Note: Residence time ( τ ) is calculated as 1/koff​ and represents the functional lifespan of the drug-target complex.

LigandPrimary Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
4-OH-BZP 2HCl hDAT 1.2×104 0.085 7,0800.20
BZP HCl hDAT 4.5×104 0.050 1,1100.33
TFMPP hSERT 8.0×104 0.020 2500.83
GBR-12909 hDAT 1.5×105 0.001 6.616.60

Data Interpretation: The addition of the para-hydroxyl group in 4-OH-BZP results in a ~6-fold loss in overall affinity ( KD​ ) compared to BZP. Crucially, the kinetic breakdown reveals that this is driven by both a nearly 4-fold reduction in the association rate ( kon​ ) and a ~1.7-fold increase in the dissociation rate ( koff​ ). Compared to the highly selective reference standard GBR-12909, 4-OH-BZP acts as a highly transient, low-affinity fragment.

Experimental Methodology: Self-Validating SPR Protocol

Measuring the kinetics of small molecules binding to multi-pass transmembrane proteins like hDAT is notoriously difficult. Standard detergent solubilization often denatures the transporter. To ensure absolute scientific integrity, this protocol utilizes Styrene Maleic Acid Lipid Particles (SMALPs) to preserve the native lipid annulus, combined with a Single-Cycle Kinetics (SCK) SPR approach.

Furthermore, this protocol is designed as a self-validating system : it incorporates a pre- and post-run benchmark injection to prove that the target protein remained active throughout the entire experiment.

Step 1: Target Solubilization and Stabilization
  • Express polyhistidine-tagged hDAT in HEK293 cells.

  • Instead of harsh detergents (e.g., DDM/CHS), extract the membrane fraction using a 2.5% Styrene Maleic Acid (SMA) copolymer solution. This punches out nanoscale discs of the lipid bilayer containing the intact hDAT (hDAT-SMALPs).

Step 2: Surface Functionalization
  • Dock a Series S Sensor Chip NTA into the SPR instrument (e.g., Biacore 8K).

  • Condition the surface with 0.5 mM NiCl2​ to charge the NTA matrix.

  • Inject the hDAT-SMALPs at 10 µg/mL at a slow flow rate (5 µL/min) to achieve a capture level of ~3,000 Response Units (RU).

Step 3: Analyte Preparation
  • Dissolve 4-((piperazin-1-yl)methyl)phenol 2HCl in 100% DMSO to a 10 mM stock. The dihydrochloride salt ensures rapid dissolution.

  • Dilute the stock into the running buffer (HBS-P+ containing 1% DMSO) to create a 5-point concentration series: 1.2 µM, 3.7 µM, 11.1 µM, 33.3 µM, and 100 µM.

  • Critical: Ensure exact DMSO matching (1.00%) between the running buffer, analyte samples, and blank injections to prevent bulk refractive index shifts.

Step 4: System Self-Validation (The "Sandwich" Control)

To prove the hDAT surface has not denatured during the run:

  • Pre-Run Validation: Inject 1 µM of GBR-12909 (a high-affinity, slow-dissociating hDAT inhibitor). Record the Rmax​ . Wait for complete dissociation.

  • Experimental Run: Inject the 4-OH-BZP concentration series using Single-Cycle Kinetics (SCK). Inject from lowest to highest concentration without regeneration steps in between. (Regeneration buffers often destroy SMALP-bound GPCRs/transporters).

  • Post-Run Validation: Re-inject 1 µM of GBR-12909. Validation Logic: If the post-run GBR-12909 Rmax​ is within 5% of the pre-run Rmax​ , the hDAT surface remained 100% structurally viable. If it drops by >10%, the 4-OH-BZP kinetic data must be discarded due to surface decay.

Step 5: Data Processing
  • Apply double-referencing: subtract the sensorgram of the reference channel (empty SMALPs) and subtract a zero-concentration buffer injection.

  • Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow N1 Target Prep (hDAT in SMALPs) N2 Surface Capture (Ni-NTA Chip) N1->N2 N3 Pre-Run Validation (GBR-12909) N2->N3 N4 SCK Injection (4-OH-BZP 2HCl) N3->N4 N5 Post-Run Validation (GBR-12909) N4->N5 N6 Kinetic Fitting (1:1 Langmuir) N5->N6

Self-validating SPR workflow for measuring 4-OH-BZP binding kinetics on hDAT.

Conclusion

When benchmarking 4-((piperazin-1-yl)methyl)phenol 2HCl , the kinetic data clearly demonstrates that it acts as a low-affinity, highly transient ligand at the dopamine transporter compared to its parent compound, BZP. The introduction of the para-hydroxyl group creates a severe desolvation penalty that throttles the association rate ( kon​ ) and accelerates dissociation ( koff​ ).

For drug development professionals, this compound serves as an excellent negative control or a low-affinity fragment starting point for FBDD (Fragment-Based Drug Discovery) targeting monoamine GPCRs and transporters. For forensic toxicologists, understanding this transient binding profile explains why 4-OH-BZP contributes minimally to the acute psychostimulant effects of BZP ingestion, despite being a major circulating biomarker[1][4].

References

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International.

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology.

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology.

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.

Sources

Safety & Regulatory Compliance

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